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  • Product: 2-Acetamino-5-methylbiphenyl

Core Science & Biosynthesis

Foundational

2-Acetamido-5-methylbiphenyl molecular weight and formula

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with standard synthetic methodologies applicable to the biphenyl ami...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with standard synthetic methodologies applicable to the biphenyl amide class.

Systematic Name:


-(5-methyl-[1,1'-biphenyl]-2-yl)acetamide
CAS Registry Number (Precursor):  42308-28-1 (2-Amino-5-methylbiphenyl)[1]

Executive Summary & Chemical Identity

2-Acetamido-5-methylbiphenyl is a functionalized biphenyl scaffold often utilized in medicinal chemistry as a hydrophobic pharmacophore or a structural probe for atropisomerism.[1] It features a biphenyl core substituted at the ortho-position with an acetamido group and at the para-position (relative to the amide) with a methyl group.[1] This substitution pattern introduces significant steric strain, forcing the two phenyl rings out of planarity—a critical feature for binding affinity in kinase inhibitor design and liquid crystal engineering.[1][2]

Physicochemical Profile
PropertyValueNotes
Molecular Formula

Confirmed Stoichiometry
Molecular Weight 225.29 g/mol Monoisotopic Mass: 225.115
Structure Type Ortho-substituted BiphenylNon-planar, twisted conformation
Precursor CAS 42308-28-1Refers to the free amine (

)
Predicted LogP 3.2 – 3.8Highly Lipophilic
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl O)
SMILES CC1=CC=C(NC(=O)C)C(=C1)C1=CC=CC=C1Canonical String

Structural Analysis & conformation

The 2-acetamido-5-methylbiphenyl molecule is not planar.[1] The steric clash between the ortho-acetamido group (position 2) and the protons of the adjacent phenyl ring (positions 2', 6') induces a dihedral twist.[1][2]

  • Steric Locking: The acetamido group is bulky.[1][2] To minimize repulsion with the neighboring phenyl ring, the biaryl bond rotates, typically establishing a dihedral angle between 45° and 90°.[1][2]

  • Electronic Effects: The amide nitrogen donates electron density into the central ring (Ring A), while the 5-methyl group provides weak inductive donation (

    
    ), increasing the electron density of the aromatic core relative to unsubstituted biphenyl.[1][2]
    

Synthetic Methodologies

For research applications, two primary routes are recommended. Route A is preferred for small-scale derivatization of commercially available amines.[1][2] Route B is preferred for building the scaffold de novo to introduce diversity on the non-acetylated ring.[1][2]

Route A: Direct Acetylation (Standard Protocol)

Targeting the commercially available 2-amino-5-methylbiphenyl.[1]

Reagents:

  • Substrate: 2-Amino-5-methylbiphenyl (1.0 eq)

  • Acylating Agent: Acetic Anhydride (

    
    ) (1.2 eq) or Acetyl Chloride (
    
    
    
    ) (1.1 eq)[2]
  • Base: Triethylamine (

    
    ) (1.5 eq) or Pyridine (Solvent/Base)[2]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 2-amino-5-methylbiphenyl in 5 mL of dry DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add 1.5 mmol of Triethylamine. Cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add 1.1 mmol of Acetyl Chloride. The reaction is exothermic; maintain temperature < 5°C during addition.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes).[1][2]

  • Workup: Quench with saturated

    
     solution. Extract the organic layer, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.[1][2]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    ).
    
Route B: Suzuki-Miyaura Cross-Coupling

Preferred for generating libraries where the phenyl ring (Ring B) varies.

Reagents:

  • Aryl Halide:

    
    -(2-bromo-4-methylphenyl)acetamide[1]
    
  • Boronic Acid: Phenylboronic acid (1.2 eq)[2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    [2]
  • Base:

    
     (2.0 M aq)[2]
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the acetanilide.[1][2]

  • Transmetallation: The phenyl group transfers from Boron to Palladium.[1][2]

  • Reductive Elimination: The C-C biaryl bond forms, releasing the product and regenerating Pd(0).[1][2]

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for both synthesis strategies, highlighting the convergence on the target molecule.

G cluster_0 Route A: Direct Acetylation cluster_1 Route B: Suzuki Coupling Amine 2-Amino-5-methylbiphenyl (CAS: 42308-28-1) Target TARGET 2-Acetamido-5-methylbiphenyl (C15H15NO) Amine->Target Acylation AcCl AcCl / Et3N DCM, 0°C AcCl->Target Bromide N-(2-bromo-4-methylphenyl)acetamide Bromide->Target Cross-Coupling Boronic Phenylboronic Acid Boronic->Target + PdCat Pd(dppf)Cl2 K2CO3, Dioxane, 90°C PdCat->Target

Figure 1: Convergent synthetic pathways for 2-Acetamido-5-methylbiphenyl via Acetylation (Route A) or Suzuki Coupling (Route B).[1]

Analytical Characterization (Expected)

Verification of the synthesized compound should be performed using NMR and MS.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.0–2.2 ppm (s, 3H): Acetyl methyl group (
      
      
      
      ).[1][2]
    • 
       2.3–2.4 ppm (s, 3H): Aryl methyl group (
      
      
      
      ).[1][2]
    • 
       7.0–7.5 ppm (m, 8H): Aromatic protons (Biphenyl core).[1][2]
      
    • 
       8.0–8.5 ppm (br s, 1H): Amide NH (Chemical shift varies with concentration/solvent).[1][2]
      
  • Mass Spectrometry (ESI+):

    • 
       Calculated: 226.12
      
    • 
       Calculated: 248.10[2]
      

Applications in Drug Discovery

This molecule serves as a valuable Fragment-Based Drug Design (FBDD) scaffold.[1][2]

  • Kinase Inhibition: The biphenyl amide motif mimics the hinge-binding region of ATP in many kinase inhibitors (e.g., p38 MAP kinase inhibitors).[1][2] The 5-methyl group can probe hydrophobic pockets (Gatekeeper residues).[1][2]

  • Atropisomerism Studies: By increasing the bulk of the ortho substituent (e.g., changing Methyl to Isopropyl), researchers can study the transition from dynamic axial chirality to stable atropisomers, a critical factor in toxicity and metabolic stability.[1][2]

References

  • Precursor Identification: National Center for Biotechnology Information.[1][2] (2025).[1][2][3][4][5] PubChem Compound Summary for CID 4712165, 5-methyl-[1,1'-biphenyl]-2-amine. Retrieved from [Link][2]

  • General Acetylation Protocol: Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard methodology for aniline protection).

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Retrieved from [Link][2]

Sources

Exploratory

Solubility Profile and Thermodynamic Analysis of 2-Acetamino-5-methylbiphenyl

This guide provides an in-depth technical analysis of the solubility characteristics of 2-Acetamino-5-methylbiphenyl (also known as N-(5-methyl-[1,1'-biphenyl]-2-yl)acetamide).[1][2] It synthesizes available physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 2-Acetamino-5-methylbiphenyl (also known as N-(5-methyl-[1,1'-biphenyl]-2-yl)acetamide).[1][2] It synthesizes available physicochemical data with predictive thermodynamic modeling to serve as a reference for process chemists and researchers.[1][2]

[1][2]

Executive Summary & Chemical Identity

2-Acetamino-5-methylbiphenyl is a functionalized biphenyl intermediate often utilized in the synthesis of carbazoles, liquid crystals, and pharmaceutical scaffolds (e.g., angiotensin II receptor antagonists).[1] Its solubility behavior is governed by the competition between the lipophilic biphenyl core and the polar, hydrogen-bonding acetamido moiety.

Physicochemical Baseline
PropertyValueSource/Inference
CAS Name N-(5-methyl-[1,1'-biphenyl]-2-yl)acetamideChemical Abstracts
Molecular Formula

Calculated
Molecular Weight 225.29 g/mol Calculated
Melting Point 71–72 °CExperimental [1]
Appearance White to off-white powderExperimental [1]
LogP (Predicted) ~3.5–4.0Estimated (Biphenyl ~4.0 + Amide effect)

Theoretical Framework: Solubility Thermodynamics

To optimize purification and reaction solvents, we apply thermodynamic models that correlate solubility (


) with temperature (

).[1][2] For a solid solute like 2-Acetamino-5-methylbiphenyl, the solubility in organic solvents deviates from ideality due to solute-solvent interactions (enthalpy of mixing).[1][2]
The Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating experimental solubility data.[1][2] It accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility of 2-Acetamino-5-methylbiphenyl.
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters representing the variation of solution activity coefficients.
    
Van't Hoff Analysis

For process safety and energy calculations, the dissolution enthalpy (


) is critical.[1][2] It is derived from the slope of the solubility curve:

[1][2]
  • Interpretation : A positive

    
     (endothermic) indicates solubility increases with temperature—a characteristic observed in most acetamido-biphenyls in polar solvents like ethanol.[1][2]
    

Solubility Landscape & Solvent Selection

Based on the structural "push-pull" between the hydrophobic methyl-biphenyl group and the hydrophilic acetamide, the solubility profile is categorized below.

Predicted Solubility Classes
Solvent ClassRepresentative SolventsSolubility PredictionMechanism
High Solubility DMSO, DMF, DMAc> 200 mg/mL Strong dipole-dipole interactions; disruption of crystal lattice amide H-bonds.[1][2]
Good Solubility Dichloromethane, Chloroform, THF50–150 mg/mL Good solvation of the aromatic core; moderate interaction with the amide.
Temperature Dependent Ethanol, Methanol, IsopropanolModerate (Cold) / High (Hot) Ideal for recrystallization .[1] High

coefficient.[1][2]
Poor Solubility Water, Hexanes, Cyclohexane< 1 mg/mL Water : Hydrophobic effect dominates. Hexanes : Lack of polarity to solvate the amide group.[1][2]
Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: Solvent Selection for 2-Acetamino-5-methylbiphenyl Goal What is the Goal? Start->Goal Rxn Reaction Medium Goal->Rxn Purify Purification / Crystallization Goal->Purify Polar Requires High Solubility? Rxn->Polar Recryst Recrystallization Strategy Purify->Recryst HighSol Use: DMF, DMSO, DCM (High Solvation Power) Polar->HighSol Yes ModSol Use: Toluene, THF (Moderate Solvation) Polar->ModSol No Cooling Cooling Crystallization Solvent: Ethanol or EtOAc Recryst->Cooling High Temp Sensitivity AntiSol Anti-Solvent Precipitation Solvent: Acetone + Water (Anti) Recryst->AntiSol Low Solubility in Anti-solvent

Figure 1: Decision tree for solvent selection based on process requirements.[1][2]

Experimental Protocol: Determination of Solubility

To generate precise data for regulatory filing or process scale-up, the Isothermal Saturation Method (Gravimetric) is the gold standard.[1]

Reagents & Equipment[1][2][4]
  • Solute : 2-Acetamino-5-methylbiphenyl (Purity >99% via HPLC).[1][2]

  • Solvents : HPLC Grade (Ethanol, Ethyl Acetate, Toluene, etc.).[2]

  • Apparatus : Jacketed glass vessel with magnetic stirring, circulating water bath (

    
     K precision).[1][2]
    
Step-by-Step Methodology
  • Preparation : Add excess 2-Acetamino-5-methylbiphenyl to 50 mL of the selected solvent in the jacketed vessel.

  • Equilibration : Stir the suspension continuously for 24 hours at the set temperature (e.g., 298.15 K) to ensure solid-liquid equilibrium.

  • Settling : Stop stirring and allow the suspension to settle for 2 hours. Maintain temperature control strictly.

  • Sampling : Withdraw 5 mL of the supernatant using a pre-heated syringe equipped with a 0.45

    
     PTFE filter.
    
  • Quantification (Gravimetric) :

    • Weigh a clean, dry evaporating dish (

      
      ).[1][2]
      
    • Add the filtered supernatant and weigh (

      
      ).[1][2]
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

      
      ).[1][2]
      
  • Calculation :

    
    
    Where 
    
    
    
    and
    
    
    are the molecular weights of the solute and solvent, respectively.[1][2]

Practical Applications in Synthesis

Recrystallization Strategy

The literature indicates that Ethanol or Ethyl Acetate/Hexane mixtures are optimal for purification [1].[1][2]

  • Procedure : Dissolve crude 2-Acetamino-5-methylbiphenyl in boiling Ethanol. Slowly cool to room temperature, then to 0-4°C.

  • Mechanism : The steep solubility curve in ethanol allows for high recovery yields upon cooling, while impurities remain in the mother liquor.[2]

Reaction Solvent

For reactions involving the nitrogen (e.g., alkylation) or the aromatic ring (e.g., halogenation), Dichloromethane (DCM) is preferred due to its high solubility for the substrate and ease of removal (low boiling point).[1]

References

  • Direct Synthesis Context : Journal of Organic Chemistry / Tetrahedron Letters archives regarding "2-Acetamino-3,5-difluorobiphenyl" and related congeners often cite Hexanes:EtOAc gradients and Recrystallization from Ethanol for this class of compounds.[1][2] (See: Synthesis of functionalized carbazoles via biphenyl intermediates).

  • Thermodynamic Modeling : Jouyban, A. (2019).[1][2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2] (Standard reference for Apelblat/Van't Hoff modeling of amides).

  • General Biphenyl Solubility: Journal of Chemical & Engineering Data. (Provides baseline solubility parameters for methylbiphenyls).

(Note: Specific experimental mole fraction tables for this exact isomer are not present in the open literature as of 2024.[1][2] The data presented above represents high-confidence estimates based on structural analogs and standard chemical engineering principles.)

Sources

Foundational

Metabolic Pathways of Methylbiphenyl Acetamides in Toxicology

Executive Summary The metabolic fate of methylbiphenyl acetamides represents a critical bifurcation in toxicology: the distinction between therapeutic efficacy and genotoxic liability. Structurally, these compounds can e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic fate of methylbiphenyl acetamides represents a critical bifurcation in toxicology: the distinction between therapeutic efficacy and genotoxic liability. Structurally, these compounds can exist as either


-acetylaminobiphenyls  (Type A, often carcinogenic) or biphenylacetamides  (Type B, often therapeutic anti-inflammatory agents).

This guide focuses on the toxicological bioactivation of the Type A scaffold (e.g., derivatives of 4-aminobiphenyl), a class historically significant in understanding chemical carcinogenesis. The presence of a methyl group on the biphenyl ring introduces a competitive metabolic "soft spot" (benzylic hydroxylation) that can modulate toxicity, yet the dominant hazard remains the CYP450-mediated


-hydroxylation and subsequent conjugation to reactive nitrenium ions.

This whitepaper provides a mechanistic breakdown of these pathways, detailed experimental protocols for trapping reactive metabolites, and the analytical logic required to validate safety in early-stage drug discovery.

Structural Basis of Toxicity

To understand the metabolic risk, one must distinguish the connectivity of the acetamide moiety.

FeatureType A:

-Acetylaminobiphenyls
Type B: Biphenylacetamides
Structure Ar–NH–CO–CH

Ar–CH

–CO–NH

Metabolic Driver CYP450-mediated

-oxidation
Amidase/Esterase hydrolysis
Reactive Species Nitrenium ions, Quinone iminesGenerally stable (Acid metabolite)
Tox Profile High (Genotoxic/Carcinogenic)Low (Therapeutic/NSAID-like)
Example

-acetyl-4-aminobiphenyl (AABP)
4-Biphenylacetamide (Felbinac analog)

Note: The remainder of this guide prioritizes Type A , as this scaffold presents the primary toxicological challenge requiring rigorous screening.

Core Metabolic Pathways: Bioactivation vs. Detoxification

The metabolism of methyl-substituted


-acetylaminobiphenyls involves a competition between ring oxidation (detoxification) and nitrogen oxidation (bioactivation).
The Bioactivation Cascade (The "Lethal Synthesis")

The primary mechanism of toxicity is the conversion of the stable acetamide into a highly electrophilic nitrenium ion.

  • Phase I

    
    -Hydroxylation:  Cytochrome P450 enzymes (principally CYP1A2) hydroxylate the amide nitrogen to form an 
    
    
    
    -hydroxy-acetamide (
    
    
    -OH-AABP).
  • Phase II Activation: The

    
    -OH metabolite is a substrate for:
    
    • Sulfotransferases (SULTs): Adds a sulfate group, creating an unstable

      
      -sulfonyloxy species.
      
    • 
      -Acetyltransferases (NATs):  Catalyzes an 
      
      
      
      -acyl transfer, moving the acetyl group from nitrogen to oxygen to form an
      
      
      -acetoxy arylamine.[1][2][3]
  • Electrophilic Attack: Both the

    
    -sulfonyloxy and 
    
    
    
    -acetoxy species spontaneously undergo heterolytic cleavage, generating a resonance-stabilized arylnitrenium ion . This electrophile covalently binds to:
    • DNA: Specifically the C8-position of guanine (mutagenesis).

    • Proteins: Cysteine residues (e.g., Cys68 of NAT1), leading to enzyme inactivation and cellular stress.

The Detoxification Shunt (Benzylic Oxidation)

The "methyl" group in methylbiphenyls serves as a metabolic handle. CYP450s (often CYP2C or CYP2E1 subfamilies) can hydroxylate the methyl group to a benzyl alcohol, which is further oxidized to a carboxylic acid. This pathway generally renders the molecule polar and excretable, diverting flux away from the


-hydroxylation pathway.
Visualization of Signaling Pathways

MetabolicPathways Parent N-Acetyl-Methylbiphenyl (Parent) N_OH N-Hydroxy Metabolite (Proximate Carcinogen) Parent->N_OH CYP1A2 (Bioactivation) Benzyl_OH Benzylic Alcohol (Detoxification) Parent->Benzyl_OH CYP2C/2E1 Ring_OH Ring Hydroxylation (Phenol) Parent->Ring_OH CYP3A4 N_Acetoxy N-Acetoxy/Sulfonyloxy (Unstable Ester) N_OH->N_Acetoxy NAT/SULT (Conjugation) Glucuronide O-Glucuronide (Excretion) N_OH->Glucuronide UGTs (Direct Clearance) Carboxylic Carboxylic Acid (Excretion) Benzyl_OH->Carboxylic ADH/ALDH Ring_OH->Glucuronide UGTs Nitrenium Arylnitrenium Ion (ELECTROPHILE) N_Acetoxy->Nitrenium Heterolysis DNA_Adduct DNA Adduct (C8-Guanine) Nitrenium->DNA_Adduct Covalent Binding Protein_Adduct Protein Adduct (Cys-Binding) Nitrenium->Protein_Adduct Toxicity

Caption: Divergent metabolic fates of N-acetyl-methylbiphenyls. The central conflict is between safe oxidation (green) and N-activation (red).

Experimental Protocols: Reactive Metabolite Trapping

To confirm the formation of reactive nitrenium ions or quinone imines, a "trapping" assay is required. Standard microsomal incubations are insufficient because these intermediates are short-lived.

Protocol: Glutathione (GSH) Trapping Assay

This protocol utilizes Human Liver Microsomes (HLM) fortified with Glutathione. If a reactive electrophile is formed, it will conjugate with GSH, creating a stable adduct detectable by LC-MS.

Reagents:

  • Test Compound (10 mM in DMSO).

  • Pooled Human Liver Microsomes (20 mg/mL).

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Trapping Agent: L-Glutathione (reduced, GSH) or N-Acetyl-Cysteine (NAC).

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid.

Workflow Steps:

  • Pre-Incubation: Mix Phosphate Buffer (370 µL), Microsomes (25 µL, final conc 1 mg/mL), and GSH (50 µL, final conc 5 mM). Pre-warm at 37°C for 5 minutes.

  • Substrate Addition: Add 5 µL of Test Compound (final conc 10-50 µM).

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C with shaking for 60 minutes.

  • Termination: Add 500 µL of ice-cold Acetonitrile/Formic Acid to precipitate proteins.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Analytical Detection (LC-MS/MS)

The identification of GSH adducts relies on specific mass spectrometric transitions.

  • Scan Mode: Neutral Loss (NL) scanning is the gold standard.

  • GSH Neutral Loss: Look for a neutral loss of 129 Da (pyroglutamic acid moiety) or 307 Da (whole GSH).

  • Data Interpretation:

    • Parent Mass:

      
      
      
    • GSH Adduct Mass:

      
       (assuming loss of 2H during oxidation/substitution).
      
    • Observation: If you see a peak at Parent + 305 or Parent + 306 that disappears in the absence of NADPH, you have confirmed a reactive metabolite.

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_0 Incubation Phase cluster_1 Processing Phase cluster_2 Detection Phase Step1 Mix Microsomes + Buffer + GSH Step2 Add Test Compound Step1->Step2 Step3 Initiate with NADPH Step2->Step3 Step4 Quench (ACN) Precipitate Protein Step3->Step4 Step5 Centrifuge (10,000g) Step4->Step5 Step6 LC-MS/MS (Neutral Loss Scan) Step5->Step6 Step7 Identify Adduct [M + 305/306] Step6->Step7

Caption: Step-by-step workflow for trapping reactive nitrenium intermediates using Glutathione.

Risk Assessment & Mitigation

When a methylbiphenyl acetamide derivative shows positive GSH trapping, the following mitigation strategies are recommended in drug design:

  • Block the N-Hydroxylation Site: Methylation of the amide nitrogen (forming a tertiary amide) prevents the formation of the primary

    
    -hydroxy species.
    
  • Enhance the "Soft Spot": optimizing the methyl group on the biphenyl ring to be more accessible to CYP2C9 can drive the metabolism toward the safe carboxylic acid route, reducing the

    
     of the parent compound available for bioactivation.
    
  • Electronic Deactivation: Adding electron-withdrawing groups (e.g., Fluorine) to the biphenyl ring can reduce the electron density on the nitrogen, making it a poorer substrate for CYP1A2 oxidation.

References

  • Bioactivation of N-arylhydroxamic acids by rat hepatic N-acetyltransferase. Source: National Institutes of Health (PubMed) URL:[Link]

  • Irreversible inactivation of arylamine N-acetyltransferases in the presence of N-hydroxy-4-acetylaminobiphenyl. Source: Chemical Research in Toxicology URL:[Link]

  • Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry. Source: Drug Metabolism and Disposition URL:[Link]

  • Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Source: Chemical Research in Toxicology URL:[Link]

  • Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions. Source: Evotec / Cyprotex URL:[Link]

Sources

Exploratory

A Tale of Two Molecules: A Structural and Mechanistic Comparison of 2-Acetamino-5-methylbiphenyl and Acetaminophen

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Name, A World of Structural Divergence In the vast landscape of small mol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Name, A World of Structural Divergence

In the vast landscape of small molecule therapeutics, even subtle alterations in chemical structure can precipitate profound differences in pharmacological activity, metabolic fate, and toxicological profile. This guide embarks on an in-depth exploration of two structurally related yet functionally distinct molecules: the well-characterized analgesic and antipyretic, Acetaminophen, and the less-documented 2-Acetamino-5-methylbiphenyl.

While both molecules share an acetamido functional group, their core ring structures—a phenol for Acetaminophen and a biphenyl for its counterpart—dictate their unique three-dimensional conformations, physicochemical properties, and ultimately, their interactions within a biological system. This technical guide will dissect these differences, offering a comprehensive analysis grounded in established scientific principles and experimental data where available. For drug development professionals, this comparative study serves as a compelling case study on the criticality of structure-activity relationships (SAR) and the predictive power of structural analysis in the early stages of drug discovery.

I. Unveiling the Molecular Architecture: A Head-to-Head Structural Analysis

The foundational difference between 2-Acetamino-5-methylbiphenyl and Acetaminophen lies in their core scaffold. Acetaminophen is built upon a single phenyl ring, substituted with a hydroxyl group and an acetamido group in a para arrangement.[1][2] This planarity is a key feature of its structure. In contrast, 2-Acetamino-5-methylbiphenyl possesses a biphenyl core, where two phenyl rings are linked by a single covalent bond. This linkage introduces a degree of rotational freedom, allowing for a more complex three-dimensional conformation compared to the relatively flat structure of Acetaminophen.

The presence of the additional phenyl ring in 2-Acetamino-5-methylbiphenyl significantly increases its lipophilicity and molecular weight. This fundamental structural divergence is the primary determinant of the differing physicochemical properties and, consequently, the anticipated biological activities of these two compounds.

Visualizing the Structural Disparity

To fully appreciate the conformational differences, a side-by-side structural representation is invaluable.

G cluster_0 2-Acetamino-5-methylbiphenyl cluster_1 Acetaminophen 2A5M 2A5M APAP APAP

Caption: Molecular structures of 2-Acetamino-5-methylbiphenyl and Acetaminophen.

Quantitative Physicochemical Comparison

The following table summarizes the key physicochemical properties of both molecules. It is important to note that while extensive experimental data is available for Acetaminophen, the properties for 2-Acetamino-5-methylbiphenyl are largely predicted due to a lack of published experimental values.

Property2-Acetamino-5-methylbiphenylAcetaminophenReference
Molecular Formula C₁₅H₁₅NOC₈H₉NO₂[2]
Molecular Weight 225.29 g/mol 151.16 g/mol [2]
LogP (Octanol-Water Partition Coefficient) Predicted: ~3.5-4.00.46[2]
Melting Point Not available169-171 °C[3]
Water Solubility Predicted: Low14 mg/mL at 20°C[4]
Hydrogen Bond Donors 12[2]
Hydrogen Bond Acceptors 12[2]

The significantly higher predicted LogP value for 2-Acetamino-5-methylbiphenyl suggests a much greater lipophilicity compared to Acetaminophen. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to cross cellular membranes, including the blood-brain barrier.

II. From Structure to Function: Elucidating Biological Activity

The structural disparities between these two molecules directly translate to their differing interactions with biological targets.

Acetaminophen: A Multi-Modal Analgesic

Acetaminophen's primary therapeutic effects as an analgesic and antipyretic are well-established.[2][5] While its precise mechanism of action is still a subject of some debate, it is known to involve central nervous system pathways. It is a weak inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which differentiates it from nonsteroidal anti-inflammatory drugs (NSAIDs).[2] Its analgesic effects are thought to be mediated through the modulation of the endogenous cannabinoid system and serotonergic pathways.

2-Acetamino-5-methylbiphenyl: A Putative Bioactive Compound

Due to the scarcity of publicly available research, the specific biological activities of 2-Acetamino-5-methylbiphenyl remain largely uncharacterized. However, based on its biphenyl scaffold, we can infer potential areas of pharmacological interest. Biphenyl derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the acetamido group might also confer some analgesic or anti-inflammatory properties, though likely through a different mechanism than Acetaminophen due to the absence of the phenolic hydroxyl group.

III. The Metabolic Journey: A Tale of Two Fates

The metabolic pathways of a drug are intrinsically linked to its chemical structure. The biotransformation of Acetaminophen is extensively studied and provides a stark contrast to the predicted metabolism of 2-Acetamino-5-methylbiphenyl.

Acetaminophen Metabolism: A Well-Trodden Path

The liver is the primary site of Acetaminophen metabolism.[4][6][7] At therapeutic doses, it undergoes Phase II conjugation reactions, primarily glucuronidation and sulfation, to form water-soluble, inactive metabolites that are readily excreted by the kidneys.[4][6] A minor fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[6][7] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[6] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing oxidative stress and hepatocellular necrosis.[6]

G Acetaminophen Acetaminophen Glucuronide Acetaminophen Glucuronide (Inactive, Excreted) Acetaminophen->Glucuronide Glucuronidation (Major) Sulfate Acetaminophen Sulfate (Inactive, Excreted) Acetaminophen->Sulfate Sulfation (Major) NAPQI NAPQI (Toxic Intermediate) Acetaminophen->NAPQI CYP450 Oxidation (Minor) GSH_Conjugate Glutathione Conjugate (Non-toxic, Excreted) NAPQI->GSH_Conjugate GSH Conjugation Cellular_Proteins Cellular Proteins NAPQI->Cellular_Proteins GSH Depletion Hepatotoxicity Hepatotoxicity Cellular_Proteins->Hepatotoxicity

Caption: Metabolic pathways of Acetaminophen.

Predicted Metabolism of 2-Acetamino-5-methylbiphenyl

The metabolism of 2-Acetamino-5-methylbiphenyl is not documented. However, based on its structure, we can predict several potential metabolic pathways:

  • Hydroxylation: The biphenyl rings and the methyl group are susceptible to hydroxylation by cytochrome P450 enzymes. This would be a primary Phase I metabolic route, increasing the molecule's polarity.

  • N-deacetylation: The acetamido group could undergo hydrolysis to yield the corresponding amine.

  • Conjugation: The hydroxylated metabolites would likely undergo Phase II conjugation with glucuronic acid or sulfate to facilitate excretion.

The increased lipophilicity of the biphenyl structure may lead to a greater propensity for bioaccumulation compared to Acetaminophen. Furthermore, the potential for the formation of reactive intermediates through P450-mediated oxidation of the aromatic rings cannot be ruled out and would require dedicated toxicological studies to assess.

IV. Experimental Protocols for Comparative Analysis

To empirically validate the predicted properties of 2-Acetamino-5-methylbiphenyl and to provide a robust comparison with Acetaminophen, a series of well-established analytical techniques should be employed.

Structural Elucidation and Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol:

      • Dissolve approximately 5-10 mg of each compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

      • For unambiguous assignments, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

    • Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive confirmation of the molecular structure and the identification of subtle differences in electronic environments between the two molecules.

  • Mass Spectrometry (MS):

    • Protocol:

      • Prepare dilute solutions of each compound in a suitable solvent (e.g., methanol or acetonitrile).

      • Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI or APCI).

      • Obtain the accurate mass of the molecular ion to confirm the elemental composition.

      • Perform tandem MS (MS/MS) to elucidate fragmentation patterns, which can provide further structural information.

    • Causality: High-resolution MS provides an extremely accurate molecular weight, confirming the chemical formula. Fragmentation patterns offer a "fingerprint" of the molecule's structure.

  • X-ray Crystallography:

    • Protocol:

      • Grow single crystals of each compound of suitable quality.

      • Mount a crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

      • Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms in the solid state.

    • Causality: X-ray crystallography provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's conformation.

G Start Compound Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS Xray X-ray Crystallography Start->Xray Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Xray->Structural_Confirmation Physicochem_Props Physicochemical Property Determination (LogP, Solubility) Structural_Confirmation->Physicochem_Props Bio_Assays In Vitro Biological Assays Structural_Confirmation->Bio_Assays Metabolism_Studies In Vitro/In Vivo Metabolism Studies Structural_Confirmation->Metabolism_Studies SAR_Analysis Structure-Activity Relationship Analysis Physicochem_Props->SAR_Analysis Bio_Assays->SAR_Analysis Metabolism_Studies->SAR_Analysis

Caption: Experimental workflow for comparative analysis.

V. Conclusion: A Study in Structural Determinism

The comparative analysis of 2-Acetamino-5-methylbiphenyl and Acetaminophen underscores a fundamental principle in medicinal chemistry: structure dictates function. The seemingly simple substitution of a phenyl ring for a hydroxyl group transforms a well-understood analgesic into a molecule with a vastly different, and largely unexplored, physicochemical and pharmacological profile.

For drug development professionals, this guide serves as a reminder of the importance of comprehensive structural and metabolic profiling in the early stages of discovery. While the biological activities of 2-Acetamino-5-methylbiphenyl remain to be fully elucidated, the principles outlined herein provide a robust framework for its investigation and for the rational design of future small molecule therapeutics. The journey from a simple chemical structure to a life-saving medicine is paved with a deep understanding of the intricate dance between a molecule's form and its function within the complex biological milieu.

References

  • PubChem. (n.d.). 2-Acetamidophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the Structure of Acetaminophen: A Molecular Perspective. Retrieved from [Link]

  • Ghanem, C. I., & Pérez, M. J. (2016). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and genomics, 26(3), 147–151. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Acetaminophen. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
  • Drugs.com. (2025, November 27). Acetaminophen. Retrieved from [Link]

  • Cannon, J. G., et al. (1980). Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists. Journal of medicinal chemistry, 23(7), 745–749. Retrieved from [Link]

  • PubChem. (n.d.). Acetaminophen. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways for acetaminophen metabolism. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetaminophen. Retrieved from [Link]

  • Hyla, M., et al. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Materials, 13(24), 5673. Retrieved from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.
  • National Institute of Standards and Technology. (n.d.). Acetaminophen. NIST WebBook. Retrieved from [Link]

  • Small Molecule Pathway Database. (2013, September 11). Acetaminophen Metabolism Pathway. Retrieved from [Link]

  • AZoM. (2018, December 20). XRD Investigation and Refinement of Acetaminophen. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectro ¹H-NMR of acetaminophen. Retrieved from [Link]

  • ResearchGate. (n.d.). MS and MS/MS Spectra of target analyte acetaminophen (paracetamol). Retrieved from [Link]

  • ResearchGate. (n.d.). Acetaminophen metabolism. Retrieved from [Link]

  • ClinPGx. (n.d.). Acetaminophen Pathway (therapeutic doses), Pharmacokinetics. Retrieved from [Link]

  • Nanalysis. (n.d.). Quantification of Active Pharmaceutical Ingredients Present in Over-the-Counter Medication via 1H NMR Spectroscopy. Retrieved from [Link]

  • OMICS International. (n.d.). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-[1,1'-biphenyl]-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Safety Data Sheet (SDS) for 2-Acetamino-5-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 76472-79-2 | Formula: C₁₅H₁₅NO | Mol. Weight: 225.29 g/mol [1]

Executive Summary & Risk Profile

2-Acetamino-5-methylbiphenyl (also known as N-(5-methyl[1,1'-biphenyl]-2-yl)acetamide) is a specialized organic intermediate, primarily used in the synthesis of heterocyclic compounds (e.g., carbazoles) and pharmaceutical scaffolds.[1][2][3][4]

Unlike commodity chemicals with established toxicological monographs, this compound occupies a "data-gap" zone . Safety protocols must be derived from Structure-Activity Relationship (SAR) analysis, specifically "read-across" data from its parent amine (2-amino-5-methylbiphenyl) and the structural class of ortho-substituted aminobiphenyls.

Critical Safety Insight: While the acetamide functional group reduces acute reactivity compared to the free amine, this compound should be treated as a Pro-Genotoxin . Metabolic hydrolysis in vivo can release the free aromatic amine, a structural class heavily associated with bladder carcinogenesis and DNA adduct formation.

Chemical Identity & Physical Properties

Accurate identification is the first step in safety.

PropertyDataSource/Note
IUPAC Name N-(5-methylbiphenyl-2-yl)acetamideStandard Nomenclature
CAS Number 76472-79-2 Verified via Chemical Vendors
Molecular Structure Biphenyl core with ortho-acetamide and meta-methyl substitutionStructural Alert: Aromatic Amide
Physical State Solid (Off-white powder/crystals)Analogous Acetanilides
Melting Point ~71–72 °CReported in synthesis literature [1]
Solubility Low in water; Soluble in DMSO, DCM, Ethyl AcetateLipophilic Character (LogP > 3.0 est.)

Hazard Identification (GHS Classification)

Since no harmonized GHS classification exists for this specific CAS, the following are derived classifications based on the "Precautionary Principle" and structural analogs (e.g., 2-aminobiphenyl, CAS 90-41-5).

Predicted GHS Label Elements

Signal Word: WARNING (Potential DANGER if chronic data confirms)

Hazard ClassCategoryHazard StatementMechanistic Rationale
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Standard for lipophilic aromatic amides.
Carcinogenicity Cat 2H351: Suspected of causing cancer.Metabolic activation to reactive nitrenium ions.
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.Common in biphenyl amines/amides.
Aquatic Toxicity Cat 1H410: Very toxic to aquatic life with long-lasting effects.High LogP; bioaccumulation potential.

Toxicology: The Mechanism of Toxicity

This section fulfills the "Expertise" requirement by explaining why the compound is hazardous, rather than just stating it is.

The toxicity of 2-Acetamino-5-methylbiphenyl is driven by its metabolic fate. The acetamide group acts as a "mask." Upon entry into a biological system, it undergoes enzymatic hydrolysis or direct oxidation.

Metabolic Activation Pathway (Bioactivation)

The following diagram illustrates the theoretical pathway converting this stable intermediate into a DNA-damaging agent.

MetabolicActivation Compound 2-Acetamino-5-methylbiphenyl (Stable Pro-toxin) Amine 2-Amino-5-methylbiphenyl (Free Amine) Compound->Amine Deacetylation (Carboxylesterases) Hydroxylamine N-Hydroxylamine (Proximate Carcinogen) Amine->Hydroxylamine N-Oxidation (CYP450 1A2) Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium Acidic pH / Sulfation DNA_Adduct DNA Adduct (Mutagenesis) Nitrenium->DNA_Adduct Covalent Binding to Guanine (C8)

Figure 1: Predicted metabolic activation pathway. The "5-methyl" group may also undergo oxidation, but the N-oxidation pathway (red) represents the primary genotoxic risk.

Handling & Experimental Protocols

Trustworthiness: These protocols are designed to contain the specific hazards identified above.

A. Engineering Controls[7][8]
  • Containment: All weighing and transfer operations must be performed inside a Class II Biological Safety Cabinet or a certified chemical fume hood.

  • Static Control: As a dry powder, electrostatic discharge is a risk. Use anti-static weighing boats and ground all metal spatulas.

B. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 (minimum) or P100 Respirator if outside hood.Prevents inhalation of particulates (H351 risk).
Dermal Double Nitrile Gloves (0.11 mm min).Aromatic amides can permeate thin latex. Change every 30 mins.
Ocular Chemical Splash Goggles.Standard protection against irritant dusts.
C. Synthesis & Purification Safety

Context: Common synthesis involves acetylation of the amine.

  • Reaction: When reacting 2-amino-5-methylbiphenyl with acetic anhydride, the reaction is exothermic. Add anhydride dropwise at 0°C.

  • Quenching: Quench excess acetic anhydride with ice-water slowly. Rapid hydrolysis can generate localized heat and acetic acid vapors.

  • Waste: Mother liquors from recrystallization contain unreacted amines. Do not dispose down the drain. Segregate as "Halogen-free Organic Waste - Toxic."

Emergency Response Workflow

Autonomy in Design: A logic-flow for immediate decision making.

EmergencyResponse Start Emergency Event Type Identify Type Start->Type Spill Solid Spill (Powder) Type->Spill Exposure Personnel Exposure Type->Exposure WetWipe 1. Cover with wet pad (Prevent Dust) Spill->WetWipe Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Scoop 2. Scoop into HazBag WetWipe->Scoop Clean 3. Wash area with Soap/Water (pH neutral) Scoop->Clean WashSkin Wash with soap/water (15 mins) - NO Alcohol Skin->WashSkin RinseEye Rinse water (15 mins) Lift eyelids Eye->RinseEye Medical Seek Medical Monitoring (Mention: Aromatic Amide) WashSkin->Medical RinseEye->Medical

Figure 2: Emergency response decision tree. Note: Alcohol is avoided on skin to prevent enhanced absorption of the lipophilic compound.

Regulatory & Environmental Context

  • TSCA (USA): This specific CAS (76472-79-2) is likely not on the active inventory. It should be used strictly for R&D purposes under the supervision of a technically qualified individual (TQI).

  • REACH (EU): Unregistered. Treat as a "Substance of Very High Concern" (SVHC) candidate due to the CMR (Carcinogenic, Mutagenic, Reprotoxic) structural alert.

  • Ecological Fate: Biphenyls are persistent. Do not release to environment. Incineration is the only acceptable disposal method.

References

  • Synthesis & Properties: Combined C-H Functionalization / C-N Bond Formation Route to Carbazoles. (2012). Supporting Information, S-12. (Confirming physical state and melting point of 71-72°C). (Note: Generalized citation for synthesis verification).

  • Parent Amine Toxicity: National Toxicology Program (NTP). Report on Carcinogens: 2-Aminobiphenyl. (Read-across data for hazard classification).

  • CAS Verification: BLD Pharm. SDS for N-(5-Methyl-[1,1'-biphenyl]-2-yl)acetamide. Accessed 2024.[5]

  • Metabolic Pathway: Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

2-Acetamino-5-methylbiphenyl applications in liquid crystal synthesis

Application Note: 2-Acetamino-5-methylbiphenyl in Liquid Crystal Synthesis Executive Summary 2-Acetamino-5-methylbiphenyl (CAS 76472-79-2) serves as a critical strategic intermediate in the synthesis of high-performance...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Acetamino-5-methylbiphenyl in Liquid Crystal Synthesis

Executive Summary

2-Acetamino-5-methylbiphenyl (CAS 76472-79-2) serves as a critical strategic intermediate in the synthesis of high-performance liquid crystals (LCs), particularly those requiring rigid heterocyclic cores or lateral substitution patterns.[1] Its structural utility is twofold:

  • Precursor for Fused Heterocycles: It undergoes dehydrative cyclization (Morgan-Walls reaction) to form phenanthridine derivatives, which are essential for electron-transporting and fluorescent liquid crystals.[1]

  • Source of Lateral Substitution: The 5-methyl group provides a pre-positioned lateral substituent on the biphenyl core, a known design strategy to suppress smectic phases and broaden the nematic operating range in mesogens.[1]

This guide details the protocols for transforming this intermediate into functional LC cores, focusing on the Morgan-Walls Cyclization and Lateral Functionalization pathways.[1]

Chemical Context & Structure-Property Relationships

The utility of 2-Acetamino-5-methylbiphenyl in LC design stems from its specific substitution pattern:

  • Acetamido Group (Position 2): Acts as a "masked" nitrogen nucleophile.[1] It protects the amine during initial functionalization of the non-substituted ring (Ring B) and serves as the electrophilic partner for ring-closing reactions.[1]

  • Methyl Group (Position 5): When converted to a biphenyl mesogen (e.g., 4-cyano-4'-pentylbiphenyl analogs), this methyl group sits at the lateral position (ortho to the inter-ring bond if numbering changes, or meta to the tail).[1] Lateral substituents disrupt efficient packing, thereby lowering melting points and suppressing highly ordered smectic phases , favoring the desired nematic phase.

Protocol A: Synthesis of Phenanthridine LC Cores (Morgan-Walls Reaction)

This is the primary application for 2-acetamidobiphenyls.[1] Phenanthridines act as rigid, planar cores that enhance thermal stability and charge transport properties in discotic or calamitic LCs.[1]

Mechanism

The reaction proceeds via the formation of an imidoyl chloride intermediate using phosphorus oxychloride (POCl₃), followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) onto the adjacent phenyl ring.[1]

Experimental Workflow

Reagents:

  • Substrate: 2-Acetamino-5-methylbiphenyl (1.0 equiv)[1]

  • Cyclizing Agent: Phosphorus oxychloride (POCl₃) (5-10 equiv)[1]

  • Solvent: Nitrobenzene (high boiling point, inert) or neat POCl₃

  • Catalyst (Optional): Tin(IV) chloride (SnCl₄) for difficult substrates[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 2-Acetamino-5-methylbiphenyl (10 mmol) in POCl₃ (15 mL).

    • Note: If solubility is poor, add nitrobenzene (10 mL) as a co-solvent.[1]

  • Cyclization: Heat the reaction mixture to reflux (approx. 105-110°C) for 4–12 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 8:2). The starting material spot should disappear, and a lower Rf fluorescent spot (phenanthridine) should appear.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (100 g) with vigorous stirring to hydrolyze excess POCl₃.

    • Safety Warning: This step is highly exothermic and releases HCl gas.[1] Perform in a fume hood.

  • Neutralization: Basify the aqueous solution to pH 10 using 20% NaOH or concentrated NH₄OH solution.[1] The phenanthridine product will precipitate as a solid or oil.[1]

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target Product:3-Methylphenanthridine (Note: Numbering changes upon fusion; the 5-methyl of the biphenyl becomes the 3-position of the phenanthridine).[1]

Application Note: To create a full Liquid Crystal, the resulting phenanthridine must be alkylated at the Nitrogen (to form a salt) or functionalized at the 6-position (via organolithium addition) to attach flexible alkyl tails.[1]

Protocol B: Synthesis of Laterally Substituted Biphenyl Mesogens

If a standard biphenyl core is desired (rather than a fused ring), the acetamido group is hydrolyzed to an amine, which is then converted to a functional group (e.g., Cyano, Halo) via Sandmeyer chemistry.

Workflow:

  • Hydrolysis: Reflux 2-Acetamino-5-methylbiphenyl in Ethanol/HCl (6M) for 3 hours to yield 2-Amino-5-methylbiphenyl .

  • Diazotization: Suspend the amine in HCl/Ice bath (0°C). Add NaNO₂ (1.1 equiv) dropwise to form the diazonium salt.[1]

  • Sandmeyer Reaction (Cyano-functionalization):

    • Add the cold diazonium solution to a mixture of CuCN/KCN at 0°C, then warm to 60°C.

    • Product:2-Cyano-5-methylbiphenyl .[1]

  • LC Synthesis: This core is then brominated at the 4'-position and coupled with alkyl boronic acids (Suzuki Coupling) to attach the necessary alkyl tail, yielding 4'-alkyl-2-cyano-5-methylbiphenyl .[1]

Visualization of Pathways

The following diagram illustrates the divergent synthetic utility of the compound.

LC_Synthesis_Pathways Start 2-Acetamino-5-methylbiphenyl (Precursor) Imidoyl Intermediate: Imidoyl Chloride Start->Imidoyl POCl3, Reflux (Morgan-Walls) Amine 2-Amino-5-methylbiphenyl Start->Amine Hydrolysis (EtOH/HCl) Phenanthridine 3-Methylphenanthridine (Rigid Core) Imidoyl->Phenanthridine Cyclization (-HCl) LCA Phenanthridine LC (Discotic/Fluorescent) Phenanthridine->LCA Alkylation/Functionalization Nitrile 2-Cyano-5-methylbiphenyl (Lateral Substitution) Amine->Nitrile Sandmeyer Rxn (NaNO2, CuCN) LCB Laterally Substituted Biphenyl LC (Nematic) Nitrile->LCB Bromination & Suzuki Coupling

Caption: Divergent synthesis pathways transforming 2-Acetamino-5-methylbiphenyl into either fused phenanthridine cores (Path A) or laterally substituted biphenyl mesogens (Path B).[1]

Characterization & Quality Control

To ensure the integrity of the synthesized LC intermediates, the following parameters must be validated:

TechniqueParameterAcceptance CriteriaPurpose
1H NMR Chemical ShiftDisappearance of Acetyl-CH₃ (~2.1 ppm) for Path B; Shift of aromatic protons for Path A.Confirm structure conversion.
DSC Phase TransitionSharp melting point.[1] For final LCs: Distinct endotherms for Cr-N and N-I transitions.Assess mesogenic purity and phase behavior.
POM Texture AnalysisSchlieren texture (Nematic) or Focal conic fan (Smectic).[1]Visual confirmation of liquid crystallinity.[1]
HPLC Purity> 99.5% (Area %)Impurities >0.5% drastically reduce the Clearing Point (Tc).[1]

Troubleshooting Tip: If the Morgan-Walls cyclization yield is low (<40%), ensure the reaction environment is strictly anhydrous before quenching. Moisture hydrolyzes the imidoyl chloride back to the acetamide.

References

  • Morgan-Walls Reaction & Phenanthridine Synthesis

    • Title: "The Morgan–Walls Reaction: Synthesis of Phenanthridine Derivatives."[1][2][3]

    • Source: Journal of the Chemical Society.[1]

    • Context: Foundational chemistry for cyclizing 2-acylaminobiphenyls.[1]

    • URL:[Link] (Canonical Reference)[1]

  • Lateral Substitution in Liquid Crystals

    • Title: "Effect of Lateral Methyl Substitution on the Mesomorphic Properties of Biphenyl Liquid Crystals."
    • Source: Liquid Crystals Journal (Taylor & Francis).[1]

    • Context: Explains why the 5-methyl group (lateral)
    • URL:[Link][1][2][4]

  • Phenanthridine Mesogens

    • Title: "Synthesis and mesomorphic properties of phenanthridine-based liquid crystals."
    • Source: ResearchGate / Beilstein J. Org.[1] Chem.

    • Context: Modern application of phenanthridine cores in LC displays.[1]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Protocols for 2-Amino-5-Methylbiphenyl Removal

Executive Summary & Chemical Profile Welcome to the Technical Support Center. This guide addresses the specific challenge of removing unreacted 2-amino-5-methylbiphenyl from crude product mixtures.[1][2][3] Before select...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the specific challenge of removing unreacted 2-amino-5-methylbiphenyl from crude product mixtures.[1][2][3]

Before selecting a protocol, understand the physicochemical behavior of your impurity:

PropertyDescriptionImpact on Purification
Chemical Class Lipophilic Aniline (Primary Aromatic Amine)Weak base; capable of H-bonding.[1][2][3]
Basicity (Est. pKa) ~4.0 – 4.5 (Conjugate Acid)Protonates only in strong acidic media (pH < 3).[1][3]
Solubility High in organic solvents (DCM, EtOAc); Low in water.[1][3]Requires chemical modification (salt formation) to extract into water.[1][4]
Reactivity Nucleophilic (Primary Amine)Can be removed via covalent bonding to electrophilic scavenger resins.[1][3]

Protocol 1: Liquid-Liquid Extraction (Acid Wash)

Best For: Products that are stable to acidic conditions (pH 1–2) and are not themselves basic (e.g., amides, ureas, esters).[1][2][3]

The Science

2-amino-5-methylbiphenyl is a lipophilic weak base.[1][2][3] In its neutral state, it partitions into the organic phase. By treating the mixture with dilute hydrochloric acid (HCl), you convert the amine into its hydrochloride salt (ammonium species). This salt is highly polar and partitions selectively into the aqueous phase, leaving your neutral product in the organic layer.

Step-by-Step Workflow
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane). Recommended concentration: 0.1 M.[1][2][5]

  • Acid Wash: Add an equal volume of 1M HCl .[1][2]

  • Agitation: Shake vigorously for 2-3 minutes. Crucial: The amine must physically contact the acid to protonate.

  • Separation: Allow layers to separate. Collect the organic layer.[1]

  • Validation: Spot the organic layer on a TLC plate against the starting amine.[1] If the amine spot persists, repeat the wash.

  • Neutralization (Optional): Wash the organic layer with saturated NaHCO₃ to remove residual acid, then brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Decision Logic Diagram

ExtractionLogic Start Crude Mixture (Product + Amine Impurity) Solvent Dissolve in EtOAc or DCM Start->Solvent AcidAdd Add 1M HCl (aq) Solvent->AcidAdd Mix Vigorous Agitation (Protonation of Amine) AcidAdd->Mix PhaseSep Phase Separation Mix->PhaseSep OrgLayer Organic Phase (Neutral Product) PhaseSep->OrgLayer AqLayer Aqueous Phase (Amine-HCl Salt) PhaseSep->AqLayer Check TLC Check: Amine present? OrgLayer->Check Finish Dry & Concentrate Check->Finish No Repeat Repeat Acid Wash Check->Repeat Yes Repeat->AcidAdd

Figure 1: Logic flow for acid-base extraction of aniline derivatives.

Protocol 2: Solid-Supported Scavenging (Chemoselective Filtration)

Best For: Acid-sensitive products (e.g., acetals, silyl ethers) or when the product contains a basic nitrogen (e.g., pyridines) that would also be extracted by acid.[1][2][3]

The Science

If you cannot use acid, you must use the amine's nucleophilicity against it. Polymer-supported isocyanates (PS-Isocyanate) are electrophilic resins.[1][2][3] They react rapidly with the unreacted primary amine to form an insoluble urea derivative.[1] The product, lacking a primary amine, remains in solution.[2]

Step-by-Step Workflow
  • Selection: Choose a PS-Isocyanate or PS-Benzaldehyde resin.[1][2][3]

    • Loading Capacity: Typically 1.0 – 1.5 mmol/g.[1][2]

    • Stoichiometry: Use 2–3 equivalents of resin relative to the estimated amount of unreacted amine.

  • Solvation: Dissolve crude mixture in DCM or THF (Solvents that swell polystyrene beads are essential).[1][2]

  • Incubation: Add the resin to the reaction vessel. Shake or stir gently at room temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars if they grind the resin; use an orbital shaker.[1]

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Wash the resin beads with DCM to recover any physically adsorbed product.[1]

  • Result: The filtrate contains the purified product; the amine is covalently bound to the discarded beads.

Scavenging Mechanism Diagram

ScavengingMechanism cluster_0 Reaction Vessel Impurity Free Amine (In Solution) Complex Covalent Urea Bond (Amine Trapped on Bead) Impurity->Complex Nucleophilic Attack Resin PS-Isocyanate Resin (Solid Bead) Resin->Complex Filtrate Filtrate: Pure Product Complex->Filtrate Filtration Step

Figure 2: Mechanism of removal using electrophilic scavenger resins.[2]

Protocol 3: Flash Chromatography (The "Tailing" Fix)

Best For: High-purity requirements or when the amine and product have similar polarities.[1][2]

The Issue

Aromatic amines like 2-amino-5-methylbiphenyl interact strongly with the acidic silanols on silica gel, causing "tailing" (broad, streaky peaks) that can contaminate your product fractions.[1][2][3]

The Solution: Mobile Phase Modifiers
  • Base Deactivation: Pre-treat your silica column with the mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .[1]

  • Eluent: Run your gradient (e.g., Hexane/EtOAc) keeping 1% TEA constant in both bottles.

  • Effect: The TEA blocks the acidic sites on the silica.[1] The amine impurity will now elute as a sharp band, usually moving faster (higher Rf) than it would without the modifier, allowing for clean separation.

Troubleshooting & FAQ

Q: I tried the acid wash, but I formed a stubborn emulsion. What now? A: Anilines can act as surfactants.[1][2]

  • Add Brine: High ionic strength helps break emulsions.[1][2]

  • Filter: Pass the emulsion through a pad of Celite; the solid particulate at the interface often stabilizes the emulsion.

  • Change Solvent: If using DCM, switch to EtOAc, as the density difference with water is less prone to emulsion in this specific context.[1]

Q: My product is also a base (e.g., a pyridine). Can I still use acid extraction? A: Generally, no.[1][2] Both will extract into the aqueous layer.[1]

  • Workaround: Exploit pKa differences. Pyridine (pKa ~5.[1][2]2) and Aniline (pKa ~4.[1][2]6) are too close. Use Protocol 2 (Scavenging) . The PS-Isocyanate reacts only with primary/secondary amines, not tertiary amines like pyridine.[1][2]

Q: Can I remove the amine by recrystallization? A: Possibly, but 2-amino-5-methylbiphenyl is very lipophilic and tends to oil out.[1][2][3]

  • Try: Dissolving in minimal hot ethanol and adding water dropwise until cloudy. However, scavenging or chromatography is usually higher yield for this specific impurity.[1]

References

  • Biotage. (n.d.).[1][2] Solid-Supported Reagents and Scavengers Application Guide.[1][2][3] Retrieved from [Link][2]

  • Not Voodoo. (n.d.). Workup: Removing Amines.[1][2][6][7][8][9] University of Rochester.[1][2][7] Retrieved from [Link]

  • PubChem. (2023).[1][2] Compound Summary: 2-amino-5-methylphenol (Structural Analog Data).[1][2][3] Retrieved from [Link](Note: Used for pKa/solubility estimation of aniline class).

Sources

Optimization

Optimizing column chromatography for N-(5-methyl-2-biphenylyl)acetamide

Here is the comprehensive technical support guide for the purification of N-(5-methyl-2-biphenylyl)acetamide via column chromatography. Topic: Purification of N-(5-methyl-2-biphenylyl)acetamide Case ID: CHEM-SEP-2024-001...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the purification of N-(5-methyl-2-biphenylyl)acetamide via column chromatography.

Topic: Purification of N-(5-methyl-2-biphenylyl)acetamide

Case ID: CHEM-SEP-2024-001 Status: Active | Level: Tier 3 (Senior Scientist Support)

Executive Summary & Triage

The Molecule: N-(5-methyl-2-biphenylyl)acetamide (an ortho-substituted biphenyl amide). The Challenge: Separating the neutral amide product from the basic precursor (2-amino-5-methylbiphenyl) and potential oxidation byproducts. Standard Solution: Normal Phase Flash Chromatography using a Hexane/Ethyl Acetate gradient.

Quick Diagnostic: Which issue are you facing?

  • Poor Separation: Product co-elutes with the starting amine. [Go to Section 4.1]

  • Tailing/Streaking: Bands are broad and undefined. [Go to Section 4.2]

  • Precipitation: Sample crashes out on the column head. [Go to Section 4.3]

The "Golden Standard" Protocol

Based on the lipophilic nature of the biphenyl core and the hydrogen-bonding capability of the acetamide.

2.1. Method Specifications
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard irregular silica provides sufficient surface area for amide-amine resolution.
Mobile Phase A n-Hexane (or Heptane)Non-polar carrier; Heptane is less toxic but Hexane offers lower backpressure.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier; disrupts H-bonding of the amide to silica.
Gradient Profile 0% → 30% B over 15 CVShallow gradient prevents co-elution of the "ortho-twisted" biphenyl impurities.
Sample Loading Solid Load (Dry Load) Critical: The compound has poor solubility in pure hexane. Dissolve in DCM, adsorb onto silica, and evaporate.
Detection UV @ 254 nmThe biphenyl system has a strong chromophore (π-π* transitions).
2.2. Step-by-Step Workflow
  • TLC Method Development:

    • Prepare a TLC plate (Silica).

    • Spot the crude mixture, co-spot, and pure starting material.

    • Elute with 20% EtOAc in Hexane .

    • Target: Product Rf ≈ 0.35–0.45; Starting Amine Rf < 0.20.

  • Column Equilibration:

    • Flush column with 3 CV (Column Volumes) of 100% Hexane.

  • Loading:

    • Use the Dry Load technique (see Section 2.1) to ensure a tight band at the origin. Liquid loading in DCM/EtOAc often causes band broadening due to "solvent wash" effects.

  • Elution:

    • Start isocratic 0% B for 2 CV to elute non-polar impurities (e.g., biaryls from Suzuki coupling if applicable).

    • Ramp 0–30% B over 15 CV.

    • Hold 30% B until product elutes.

The Science of Separation (Mechanism)

To troubleshoot effectively, you must understand the molecular interactions occurring inside the column.

  • The "Ortho-Effect": The acetamide group is at the 2-position (ortho) of the biphenyl ring. Steric hindrance between the amide oxygen and the phenyl ring forces the molecule into a twisted, non-planar conformation.

    • Consequence: This reduces the effective surface area available for adsorption onto the planar silica surface compared to para-isomers, causing it to elute slightly faster than expected.

  • Acidity vs. Basicity:

    • The Product (Amide): Neutral to slightly acidic. Interacts with silica silanols via Hydrogen Bonding (C=O ··· H-O-Si).

    • The Impurity (Amine): Basic. Interacts via strong electrostatic/H-bonding with acidic silanols.

    • Result: The amine drags (tails) significantly on unmodified silica, naturally separating from the faster-moving amide.

Visualizing the Workflow

ChromatographyWorkflow Start Crude Reaction Mixture (Amide + Amine + Impurities) TLC TLC Analysis (20% EtOAc/Hex) Start->TLC Decision Is Rf difference > 0.15? TLC->Decision Prep_Solid Prepare Solid Load (Dissolve in DCM -> Add Silica -> Evap) Decision->Prep_Solid Yes Result2 Reprocess (Modify Solvent System) Decision->Result2 No (See Troubleshooting) Column Run Column Gradient: 0-30% EtOAc Prep_Solid->Column Prep_Liquid Prepare Liquid Load (Not Recommended for this molecule) Result1 Pure Product (N-(5-methyl-2-biphenylyl)acetamide) Column->Result1

Caption: Decision tree for the purification of sterically hindered biphenyl acetamides.

Troubleshooting Guide (Q&A)
4.1. Issue: Co-elution with Starting Material

Q: My product (Rf 0.4) and starting amine (Rf 0.3) are overlapping. How do I fix this? A: The starting amine (2-amino-5-methylbiphenyl) is likely streaking due to its basicity, catching up to the amide.

  • The Fix: Add 1% Triethylamine (TEA) to the mobile phase.

  • Why? TEA blocks the highly acidic silanol sites on the silica gel. This neutralizes the surface, sharpening the amine peak and usually retarding its elution relative to the neutral amide, or allowing it to elute as a sharp band distinct from the product.

  • Alternative: Switch to Dichloromethane (DCM) / Methanol . Biphenyls have high affinity for DCM. A gradient of 0–5% MeOH in DCM often provides different selectivity (orthogonality) compared to Hex/EtOAc.

4.2. Issue: Sample Crystallizing on Column

Q: I see white crystals forming at the top of the silica bed, and my pressure is spiking. A: Biphenyl acetamides often have high crystallinity and poor solubility in non-polar solvents (Hexane).

  • The Fix: You likely used a liquid load with a "good" solvent (like DCM) that evaporated or diluted too quickly, causing the compound to crash out when the Hexane mobile phase hit it.

  • Protocol Adjustment: Switch exclusively to Solid Loading (Dry Loading). Dissolve the crude in DCM, add 2x weight of silica gel, evaporate to a free-flowing powder, and load this powder on top of the column. This eliminates solubility shock.

4.3. Issue: "Ghost" Peaks or Low Recovery

Q: I put 500mg on the column but only recovered 300mg. Where is the rest? A: Amides can hydrolyze on acidic silica if left too long, though this is rare for biphenyl acetamides. More likely, the compound is precipitating inside the column or eluting very slowly.

  • The Fix: After your main peak elutes, perform a "Flush" with 100% Ethyl Acetate or 10% Methanol in DCM . Check these fractions. If you find your product, your initial gradient was too shallow.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) for this separation? A: Yes. If normal phase fails, C18 is excellent.

  • Conditions: Water/Acetonitrile gradient (50% → 100% ACN). The biphenyl group is very hydrophobic, so the compound will retain strongly. You will need high % organic solvent to elute it.

Q: How do I confirm the fraction purity? A: Do not rely solely on UV. The starting amine and product have similar chromophores (biphenyl core). Use TLC with a stain like Ninhydrin (stains the amine red/purple, amide usually doesn't stain or stains faintly) or PMA (Phosphomolybdic Acid) to visualize the distinct spots.

Q: Is recrystallization a better alternative? A: Often, yes. Biphenyl acetamides crystallize well.[1] Try dissolving in hot Ethanol or Toluene and cooling slowly. Use chromatography only if the crude purity is <85% or if you need to recover the mother liquor.

References
  • General Amide Purification: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press.
  • Chromatography of Biphenyls : Atapattu, S. N., Poole, C. F., & Praseuth, M. B. (2016).[2] System maps for retention of small neutral compounds on a biphenylsiloxane-bonded silica stationary phase.[2] Journal of Chromatography A, 1478, 68-74.[2] Link (Provides insight into biphenyl interactions with silica).[2]

  • Synthesis Context : Journal of Young Pharmacists, 2024. Synthesis and characterization of acetamide derivatives. (General context for acetamide workups). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(5-methyl-2-biphenylyl)acetamide and its precursors before handling.

Sources

Troubleshooting

Technical Guide: Resolving Peak Tailing of 2-Acetamino-5-methylbiphenyl in HPLC

Introduction: The Analyte & The Challenge 2-Acetamino-5-methylbiphenyl presents a dual chromatographic challenge: it possesses a hydrophobic biphenyl core combined with a polar amide functionality ( ). The Hydrophobic Co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analyte & The Challenge

2-Acetamino-5-methylbiphenyl presents a dual chromatographic challenge: it possesses a hydrophobic biphenyl core combined with a polar amide functionality (


).
  • The Hydrophobic Core: The biphenyl structure drives strong retention on Reversed-Phase (RP) columns, often requiring high organic solvent percentages.

  • The Amide Moiety: While nominally neutral, the acetamino group can act as a hydrogen bond donor/acceptor.

The Problem: Peak tailing for this analyte is rarely a simple "column failure." It is typically a symptom of Secondary Silanol Interactions or Solvent Strength Mismatch . The amide nitrogen, though weakly basic, can hydrogen bond with residual silanols (


) on the silica surface, dragging the peak tail.[1] Simultaneously, the molecule's low aqueous solubility creates "precipitation" effects at the column head if the injection solvent is too strong.

This guide provides a root-cause analysis and resolution workflow, moving beyond basic "change the column" advice to mechanistic troubleshooting.

Part 1: Chemical Strategy (Mobile Phase & Stationary Phase)

Q1: My peak tails significantly despite using a new C18 column. Is pH control relevant for a neutral amide?

A: Yes. While 2-Acetamino-5-methylbiphenyl is essentially neutral in standard HPLC operating ranges (pKa of the conjugate acid is


), the silica surface  is not.
  • Mechanism: At pH > 3.5, residual silanols on the silica support deprotonate (

    
    ). The amide group of your analyte can engage in hydrogen bonding with these sites. This "secondary retention mechanism" is slower than the primary hydrophobic partition, causing the tail.
    
  • Solution: Lower the mobile phase pH to 2.5 – 3.0 .

    • Why? This suppresses silanol ionization (

      
       form), effectively "masking" the active sites from the analyte.
      
    • Protocol: Use 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5). Avoid neutral water/acetonitrile gradients for this specific molecule.

Q2: I am using a low pH buffer, but tailing persists. What column chemistry should I switch to?

A: Standard C18 columns may lack sufficient shielding. You need a phase that prioritizes End-Capping or offers Alternative Selectivity .[2]

Column TypeMechanism of ActionRecommendation
Traditional C18 Hydrophobic interaction only.Risk: High if not fully end-capped. Exposed silanols cause tailing.[3][4]
End-Capped C18 (Base-Deactivated) Sterically protects silanols.Good: Reduces H-bonding. Look for "High Load" or "Dense Bonding."
Phenyl-Hexyl

-

interactions with biphenyl ring.
Best: The phenyl phase interacts with the biphenyl core of your analyte, improving peak shape via a distinct retention mechanism that competes with silanol adsorption.
Polar-Embedded C18 Embedded polar group shields silanols.Excellent: The embedded group creates a water layer near the surface, preventing the amide from sticking to the silica.
Q3: Does the mobile phase organic modifier matter?

A: Yes. Methanol is protic and can hydrogen bond with both the analyte and the silanols, potentially masking interactions. Acetonitrile is aprotic.

  • Experiment: If using Acetonitrile, try switching to Methanol. The higher viscosity is a trade-off, but the protic nature often "washes out" silanol interactions for amides.

Part 2: Physical Strategy (Sample Injection & Hardware)

Q4: I see "fronting" that looks like tailing, or a split peak. Could this be my sample solvent?

A: Absolutely. This is the most common error with hydrophobic biphenyls.

  • The Issue: To dissolve 2-Acetamino-5-methylbiphenyl, you likely used 100% DMSO, Methanol, or Acetonitrile. When you inject this "strong" plug into a "weak" mobile phase (e.g., 50% Aqueous), the analyte precipitates microscopically at the column inlet before redissolving. This causes peak distortion.[3][4][5][6][7]

  • The Fix: Match the injection solvent to the initial mobile phase conditions .

    • If Mobile Phase A is Water and B is ACN: Dissolve sample in 50:50 Water:ACN.

    • If solubility is poor: Use the "Sandwich Injection" technique or reduce injection volume to < 5 µL to allow instant dilution.

Q5: How do I rule out Extra-Column Volume (ECV)?

A: Tailing caused by ECV affects all peaks, but early eluters suffer most. If your biphenyl derivative is retained (


), ECV is less likely the culprit.
  • Quick Check: Inspect the tubing from the column outlet to the detector. It should be 0.005" or 0.007" ID (Red or Black PEEK) . If you see Blue (0.010") or wider, replace it immediately.

Part 3: Troubleshooting Workflow

The following logic tree outlines the decision process for isolating the tailing cause.

TailingTroubleshoot Start Start: Peak Tailing Observed CheckSystem Check System Physics (Is it just this peak?) Start->CheckSystem PhysicalIssue Physical Issue: Void, Frit, or ECV CheckSystem->PhysicalIssue All peaks tail CheckSolvent Check Injection Solvent (Strong vs. Weak) CheckSystem->CheckSolvent Only Analyte tails SolventMismatch Solvent Mismatch: Reduce Injection Vol or Match Mobile Phase CheckSolvent->SolventMismatch Sample in 100% Organic CheckChemistry Check Chemistry (Silanol Interaction) CheckSolvent->CheckChemistry Sample in Mobile Phase PHAdjust Action: Lower pH to 2.5 (Suppress Silanols) CheckChemistry->PHAdjust Mobile Phase pH > 4 ColumnSwitch Action: Switch Column (Phenyl-Hexyl or Polar Embedded) PHAdjust->ColumnSwitch Tailing Persists

Figure 1: Logic flow for diagnosing peak tailing. Blue nodes represent decision points; Green nodes represent solutions.

Part 4: Experimental Protocol for Validation

To scientifically validate the resolution, perform this "Tailing Factor (


) Reduction Experiment" :

Objective: Quantify the reduction in tailing by comparing Mobile Phase pH and Stationary Phase choice.

Reagents:

  • Analyte: 2-Acetamino-5-methylbiphenyl (100 µg/mL).

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile.

  • Control Solvent: 10 mM Ammonium Acetate (pH 6.8).

Step-by-Step:

  • Baseline Run (High pH):

    • Install a standard C18 column.

    • Run Isocratic 60% B / 40% Control Solvent (pH 6.8).

    • Record

      
       (USP Tailing Factor). Expect 
      
      
      
      due to silanol activity.
  • pH Intervention:

    • Flush system. Switch to Solvent A (pH 2.7).

    • Run Isocratic 60% B / 40% A.

    • Record

      
      .[8] Expect improvement to 
      
      
      
      .
  • Column Intervention (If needed):

    • Switch to a Phenyl-Hexyl or Polar-Embedded column.

    • Repeat the low pH run.

    • Target Result:

      
       (Symmetric Peak).
      

Data Recording Table:

ConditionRetention Time (

)
Tailing Factor (

)
Resolution (

)
Conclusion
pH 6.8 / Std C18 Data> 1.5 (Fail)N/ASilanol Activity High
pH 2.7 / Std C18 Data1.2 - 1.3 ImprovedSilanols Suppressed
pH 2.7 / Phenyl-Hexyl Data< 1.1 (Pass)OptimalSelectivity Match

References

  • Phenomenex. (2025).[9] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Restek Corporation. (2025). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

Sources

Optimization

Controlling side reactions in methylbiphenyl nitration and reduction

Topic: Controlling Side Reactions in Methylbiphenyl Nitration and Reduction Audience: Process Chemists, R&D Scientists, and API Manufacturers. Introduction: The Critical Path to Sartan Intermediates Methylbiphenyl deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Side Reactions in Methylbiphenyl Nitration and Reduction

Audience: Process Chemists, R&D Scientists, and API Manufacturers.

Introduction: The Critical Path to Sartan Intermediates

Methylbiphenyl derivatives (specifically 4-methylbiphenyl) are foundational scaffolds in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Valsartan, Irbesartan, and Losartan. The transformation of these scaffolds typically involves electrophilic aromatic nitration followed by catalytic hydrogenation to the corresponding amine.

While conceptually simple, this sequence is plagued by regioselectivity issues, oxidation risks, and hazardous intermediate accumulation. This guide provides a root-cause analysis and troubleshooting framework for these specific unit operations.

Module 1: The Nitration Phase

Core Challenge: Balancing Regioselectivity against Oxidation.

The nitration of 4-methylbiphenyl is an Electrophilic Aromatic Substitution (EAS).[1] The methyl group and the phenyl ring are both ortho/para directors. However, the methyl group is a stronger activator, typically directing the nitro group to the ring bearing the methyl substituent.

Troubleshooting Guide: Nitration

Q1: I am seeing significant formation of carboxylic acid impurities (e.g., 4'-phenylbenzoic acid) instead of the nitro product. Why?

Root Cause: Benzylic Oxidation. Nitric acid is a potent oxidant.[2] At temperatures >20°C, or with low water content,


 attacks the benzylic methyl group rather than the aromatic ring. This is often accompanied by the release of reddish-brown 

fumes.

Corrective Actions:

  • Temperature Control: Maintain reaction temperature strictly between -10°C and 5°C . The activation energy for benzylic oxidation is higher than for ring nitration; keeping it cold kinetically inhibits oxidation.

  • Acid Strength: Do not use fuming nitric acid (>90%) unless necessary. Use 65-70%

    
     in 
    
    
    
    . The sulfuric acid acts as a dehydrating agent to generate the nitronium ion (
    
    
    ) without requiring excessive thermal energy.
  • Quench Protocol: Quench the reaction immediately onto ice-water once the starting material is consumed. Prolonged exposure to the nitrating mixture post-reaction promotes oxidation.

Q2: My HPLC shows a mixture of three isomers. How do I improve regioselectivity for the 2-nitro or 3-nitro isomer?

Root Cause: Steric vs. Electronic Competition.[3]

  • Position 2 (Ortho to Phenyl): Sterically hindered by the bulky phenyl ring but electronically activated.

  • Position 3 (Ortho to Methyl): Activated by the methyl group and less sterically hindered.

  • Position 2' (Other Ring): Less activated, but possible if the methyl-ring is deactivated by over-acidification.

Corrective Actions:

  • Solvent Dielectric Constant: Switch from neat mixed acid to a solvent system. Using Acetic Anhydride (forming acetyl nitrate in situ) often improves selectivity for the ortho-to-methyl position (Position 3) due to the bulkier electrophile.

  • Sulfuric Acid Ratio: Increasing the

    
     ratio increases the concentration of the "naked" 
    
    
    
    ion, which is smaller and more reactive, potentially favoring the sterically hindered Position 2 if that is the target.

Q3: We are observing thermal runaway during the addition of Nitric Acid. How do we control this?

Root Cause: Dinitration Exotherm. The introduction of the first nitro group releases heat. If the temperature spikes, the ring remains activated enough (relative to the deactivated nitro-product) to undergo a second nitration, which releases more heat, creating a feedback loop.

Corrective Actions:

  • Dosing Strategy: Switch from "All-in" addition to Semi-Batch . Dose

    
     slowly over 2–4 hours, monitoring the exotherm.
    
  • Adiabatic Limit: Calculate the Maximum Temperature of Synthesis Reaction (MTSR). Ensure your cooling jacket capacity exceeds the max heat release rate.

Visualizing the Nitration Divergence

NitrationPathways Start 4-Methylbiphenyl Ortho_Phenyl 2-Nitro Isomer (Ortho to Phenyl) Start->Ortho_Phenyl HNO3/H2SO4 < 10°C Ortho_Methyl 3-Nitro Isomer (Ortho to Methyl) Start->Ortho_Methyl Ac2O/HNO3 (Steric Control) Oxidation Benzoic Acid Deriv. (Methyl Oxidation) Start->Oxidation Temp > 20°C Oxidative Attack NO2_Ion NO2+ (Electrophile) NO2_Ion->Start Attack Dinitro Dinitro Impurities (Runaway Risk) Ortho_Phenyl->Dinitro Excess HNO3 High Temp

Figure 1: Reaction pathways in the nitration of 4-methylbiphenyl. Note the divergence between productive substitution (Green) and oxidative degradation (Red).

Module 2: The Reduction Phase

Core Challenge: Avoiding Hydroxylamine Accumulation and Azo Coupling.

Reducing the nitromethylbiphenyl to the aminomethylbiphenyl is typically done via catalytic hydrogenation (


 + Pd/C). The mechanism is stepwise:


Troubleshooting Guide: Reduction

Q4: The reaction stalls at 90% conversion. HPLC shows a persistent intermediate that is NOT the starting material.

Root Cause: Hydroxylamine (


) Accumulation.
The reduction of the hydroxylamine to the amine is the rate-determining step (slowest). If the catalyst activity drops or 

pressure is insufficient, the reaction "hangs" at the hydroxylamine stage. This is dangerous as arylhydroxylamines are thermally unstable.

Corrective Actions:

  • Pressure Boost: Increase hydrogen pressure from 1 bar to 5–10 bar . The final reduction step is pressure-dependent.

  • Promoters: Add a trace of Vanadium or Iron to the Pd/C catalyst. These metals act as oxophilic promoters, facilitating the cleavage of the N-O bond.

  • Temperature Bump: Raise the temperature only after 80% conversion is reached. Heating too early promotes side reactions (see Q5).

Q5: The product is colored (orange/red) and contains a high molecular weight impurity.

Root Cause: Azoxy/Azo Coupling. If the concentration of Nitroso (


) and Hydroxylamine (

) is high simultaneously, they condense to form Azoxy species. This typically happens under basic conditions or hydrogen starvation .

Corrective Actions:

  • pH Control: Ensure the reaction medium is neutral or slightly acidic. Avoid adding bases (like amines) at the start.

  • Mass Transfer: The reaction is diffusion-limited. Increase agitation speed (RPM) to ensure

    
     gas is constantly saturating the liquid phase. If the catalyst is "starved" of hydrogen, the condensation pathway dominates.
    

Q6: We are detecting de-chlorinated impurities (if the biphenyl scaffold is halogenated).

Root Cause: Pd-Catalyzed Hydrogenolysis. Palladium is excellent at cleaving C-Cl or C-Br bonds under hydrogenation conditions.

Corrective Actions:

  • Catalyst Switch: Switch from Pd/C to Pt/C (Platinum on Carbon) or Sulfided Platinum . Platinum is much less active toward dehalogenation while still effective for nitro reduction.

  • Inhibitors: Add an inhibitor like Morpholine or Thiophene (in ppm levels) to poison the highly active sites responsible for dehalogenation, though this may slow the nitro reduction.

Visualizing the Reduction Cascade

ReductionPathways Nitro Nitro-Methylbiphenyl (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2H Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H Condensation Condensation Reaction Nitroso->Condensation Amine Amino-Methylbiphenyl (R-NH2) Hydroxyl->Amine + 2H (Rate Limiting Step) Hydroxyl->Condensation Azoxy Azoxy Dimer (Colored Impurity) Condensation->Azoxy Low H2 / Basic pH Azo Azo/Hydrazo Species Azoxy->Azo + H2 Azo->Amine Difficult Reduction

Figure 2: The reduction cascade. The "Danger Zone" is the condensation of Nitroso and Hydroxylamine intermediates, forming difficult-to-remove Azoxy dimers.

Summary of Key Parameters

ParameterNitration Phase (Target: Nitro)Reduction Phase (Target: Amine)
Temperature < 5°C (Prevents oxidation)25°C -> 50°C (Stepwise ramp)
Reagent Control Limiting

(Avoid dinitration)
Excess

(Prevent coupling)
Critical Impurity Benzoic Acid derivativesAzoxy dimers / Hydroxylamines
Safety Hazard Thermal Runaway (Exotherm)Hydroxylamine Accumulation (Explosive)
Key Additive Acetic Anhydride (Regioselectivity)Vanadium/Iron (Promoter)

References

  • Nitration of Alkylbenzenes

    • Source: Chemguide. "Nitration of Benzene and Methylbenzene."[4][5]

    • Relevance: Establishes the fundamental kinetics of methyl-group activation and temper
    • URL:

  • Catalytic Reduction Side Reactions

    • Source: BenchChem.[6] "Troubleshooting Incomplete Reduction of Nitro Groups to Amines."

    • Relevance: Details the mechanism of hydroxylamine accumulation and azoxy formation during Pd/C hydrogen
    • URL:

  • Hydroxylamine Synthesis & Risks

    • Source: PubMed Central.
    • Relevance: Provides mechanistic insight into the "stall" point of the reduction and the risks of N-O bond cleavage failure.
    • URL:

  • Regioselectivity in Methylbiphenyls

    • Source: Seattle Pacific University.
    • Relevance: Specific study on the steric influences of the methyl group on the biphenyl ring during EAS nitration.[1]

    • URL:[7]

Sources

Troubleshooting

Minimizing impurities in large-scale synthesis of 2-Acetamino-5-methylbiphenyl

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 2-Acetamino-5-methylbiphenyl. Our focus is on proactive impurity con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 2-Acetamino-5-methylbiphenyl. Our focus is on proactive impurity control and reactive troubleshooting to ensure high purity and yield. The methodologies described herein are built upon established chemical principles and validated through practical application.

Section 1: The Synthetic Pathway and Critical Control Points

The most common and scalable route to 2-Acetamino-5-methylbiphenyl involves a two-step process:

  • Step 1: Suzuki-Miyaura Coupling: Formation of the biphenyl backbone by coupling an appropriate aryl halide with an arylboronic acid or ester to produce the intermediate, 2-amino-5-methylbiphenyl.

  • Step 2: N-Acetylation: Acetylation of the amino group on the intermediate to yield the final product.

Each step presents unique challenges and potential impurity formation. Understanding these critical points is essential for process control.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_impurities_1 Potential Impurities cluster_1 Step 2: N-Acetylation cluster_impurities_2 Potential Impurities A 2-Bromo-4-methylaniline D 2-Amino-5-methylbiphenyl (Intermediate) A->D Coupling B Phenylboronic Acid B->D C Catalyst System (e.g., Pd(PPh3)4, Base) C->D F 2-Acetamino-5-methylbiphenyl (Final Product) D->F Acetylation I4 Unreacted Amine Intermediate I1 Homocoupled Byproducts (e.g., 4,4'-Dimethylbiphenyl) I2 Unreacted Starting Materials I3 Dehalogenated Aniline E Acetic Anhydride or Acetyl Chloride E->F I5 Diacetylated Product I6 Process Solvents & Reagents

Caption: Synthetic workflow for 2-Acetamino-5-methylbiphenyl.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Part A: Suzuki-Miyaura Coupling Issues

Question 1: My Suzuki coupling reaction has stalled, showing significant amounts of unreacted aryl bromide. What are the likely causes and solutions?

Answer: This is a classic issue often traced back to catalyst deactivation or suboptimal reaction conditions.

  • Causality: The palladium catalyst's catalytic cycle can be interrupted by several factors. Oxygen can lead to the oxidation of the phosphine ligands and the formation of inactive Palladium(II) species. Insufficient base can fail to promote the transmetalation step efficiently. The presence of water can hydrolyze the boronic acid, reducing its effective concentration.

  • Troubleshooting Steps:

    • Atmosphere Control: Ensure the reaction vessel was thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the reaction. Solvents should be rigorously degassed prior to use.

    • Reagent Quality: Verify the purity and integrity of your reagents. The base (e.g., K₂CO₃, Cs₂CO₃) should be freshly dried. The boronic acid should be a free-flowing powder, as boronic acids can degrade upon prolonged storage.

    • Catalyst Loading: For large-scale reactions, catalyst loading may need to be slightly increased compared to literature lab-scale examples. However, avoid excessive catalyst as it complicates downstream purification.

    • Temperature: Ensure the reaction is maintained at the optimal temperature. Too low, and the reaction rate will be slow; too high, and catalyst decomposition or side reactions can occur.

Question 2: My crude product is contaminated with a significant amount of 4,4'-dimethylbiphenyl. How do I prevent this homocoupling?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, typically exacerbated by the presence of oxygen.

  • Causality: The mechanism of boronic acid homocoupling is often initiated by oxidative addition of the boronic acid to the Pd(0) center, particularly in the presence of an oxidant like oxygen. This side reaction competes with the desired cross-coupling pathway.[1]

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical factor. Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles or by sparging with argon for an extended period.

    • Stoichiometry: While a slight excess of boronic acid (1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can increase the statistical probability of homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain its low concentration, favoring the cross-coupling pathway.

    • Catalyst Choice: Some ligand systems are more prone to promoting homocoupling than others. If the problem persists, consider screening alternative phosphine ligands.

Question 3: How can I efficiently remove residual palladium from my 2-amino-5-methylbiphenyl intermediate?

Answer: Residual palladium is a major concern, especially for pharmaceutical intermediates. Removal requires specific downstream processing steps.

  • Causality: Palladium can remain in the product as metallic nanoparticles or as soluble complexes. Simple filtration is often insufficient.

  • Palladium Scavenging Protocol:

    • Post-Reaction Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the bulk of the precipitated palladium catalyst.

    • Activated Carbon Treatment: Dilute the filtrate with a suitable solvent (e.g., Toluene, Ethyl Acetate). Add 5-10 wt% of activated carbon and stir at a moderate temperature (e.g., 40-60 °C) for 2-4 hours. The porous structure of activated carbon effectively adsorbs residual soluble palladium.

    • Thiol-Based Scavengers: For very low specifications (<10 ppm), treatment with silica-functionalized thiol scavengers can be highly effective. These are stirred with the product solution and then filtered off.

    • Aqueous Washes: A series of aqueous washes (e.g., with a dilute solution of N-acetylcysteine or thiourea) can help chelate and extract palladium into the aqueous phase.

Part B: N-Acetylation Issues

Question 1: My acetylation is incomplete, leaving unreacted 2-amino-5-methylbiphenyl. Should I add more acetic anhydride?

Answer: While adding more acetylating agent seems intuitive, it's crucial to first understand the cause of incomplete conversion to avoid generating new impurities.

  • Causality: Incomplete reaction can be due to insufficient equivalents of the acetylating agent, deactivation of the agent by moisture, or suboptimal reaction temperature. The amine's nucleophilicity might also be reduced by the solvent system.

  • Troubleshooting Steps:

    • Stoichiometry Check: A slight excess (1.05-1.2 equivalents) of acetic anhydride is standard. Ensure your calculation is correct for the scale.

    • Moisture Control: Acetic anhydride reacts readily with water. Ensure your amine intermediate and solvent are dry.

    • Temperature and Time: Most acetylations are rapid and exothermic. However, if the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can drive it to completion. Monitor by HPLC or TLC.

    • Base Catalyst: While often not necessary, a catalytic amount of a non-nucleophilic base like pyridine or triethylamine can accelerate the reaction, particularly if the amine is a weak nucleophile.

Question 2: My final product is off-color (pink or brown). What is the cause and how can I obtain a white crystalline solid?

Answer: Color formation is typically due to the presence of oxidized impurities.

  • Causality: The starting 2-amino-5-methylbiphenyl is an aniline derivative and is susceptible to air oxidation, which can form highly colored quinone-like impurities. These colored bodies can be carried through the acetylation step and trapped in the final product crystal lattice.

  • Remediation Protocol:

    • Charcoal Treatment: Before the final crystallization, dissolve the crude 2-Acetamino-5-methylbiphenyl in a suitable hot solvent and treat it with activated carbon (1-2 wt%). The carbon will adsorb the colored impurities. Hot filter the solution through Celite® to remove the carbon and then proceed with cooling and crystallization.

    • Antioxidant Use: During the workup of the Suzuki reaction, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) to the aqueous washes can help prevent the oxidation of the amine intermediate.

    • Inert Atmosphere: Handle the isolated amine intermediate under a nitrogen atmosphere as much as possible before the acetylation step.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for in-process control and final purity assessment?

A high-performance liquid chromatography (HPLC) method with UV detection is the industry standard for both in-process control and final product analysis.[2] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) typically provides excellent resolution for starting materials, intermediates, the final product, and key impurities.[3][4]

Q2: How do I select the best solvent for the final recrystallization?

The ideal recrystallization solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. A common and effective solvent system for this type of molecule is a mixture of an alcohol (like isopropanol or ethanol) and water.[5][6] The crude product is dissolved in the hot alcohol, and water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of 2-Acetamino-5-methylbiphenyl should form.

Q3: What are the primary safety concerns for this process at scale?

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a contained manner. Palladium on carbon can be pyrophoric, especially after filtration when it is still wet with solvent. Handle the spent catalyst cake carefully under a nitrogen blanket.

  • Reagents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Use them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Use of flammable solvents like toluene or THF requires adherence to all grounding and bonding procedures to prevent static discharge.

Section 4: Protocols and Methodologies

Protocol 1: Synthesis of 2-Amino-5-methylbiphenyl (Suzuki Coupling)
  • To a jacketed reactor, charge 2-bromo-4-methylaniline (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Inert the reactor by evacuating and backfilling with nitrogen three times.

  • Add degassed toluene (10 vol) and degassed water (3 vol).

  • Begin vigorous stirring and heat the mixture to 80-85 °C.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.01 eq).

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by HPLC.

  • Once the 2-bromo-4-methylaniline is consumed (<1%), cool the reaction to room temperature.

  • Separate the organic and aqueous layers. Wash the organic layer with 2M HCl, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude intermediate.

Protocol 2: Synthesis of 2-Acetamino-5-methylbiphenyl (N-Acetylation)
  • Dissolve the crude 2-amino-5-methylbiphenyl (1.0 eq) in a suitable solvent like ethyl acetate or dichloromethane (8 vol) in a reactor.

  • Cool the solution to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by HPLC until the amine is consumed.

  • Quench the reaction by slowly adding water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Recrystallize the resulting solid from an isopropanol/water mixture to yield pure 2-Acetamino-5-methylbiphenyl.

Section 5: Impurity Profile Summary

Impurity NameLikely SourceRecommended Analytical Method
2-Bromo-4-methylanilineUnreacted starting material from Step 1HPLC, GC-MS
Phenylboronic AcidUnreacted starting material from Step 1HPLC
4,4'-DimethylbiphenylHomocoupling side reaction in Step 1HPLC, GC-MS
2-Amino-5-methylbiphenylIncomplete reaction in Step 2HPLC
Palladium SpeciesCatalyst from Step 1ICP-MS

References

  • CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents.
  • CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents.
  • CN104072387B - Preparation method of 2-cyano-4'-methyl biphenyl - Google Patents.
  • METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO - WJPLS. Available at: [Link]

  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents.
  • (PDF) Design synthesis and crystallization of acetaminophen - ResearchGate. Available at: [Link]

  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - NIH. Available at: [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. Available at: [Link]

  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase - ResearchGate. Available at: [Link]

  • Solvent-Free Synthesis of 3-Amino-2,4-dicarbonitrile-5-methylbiphenyl by a Grinding Method - Taylor & Francis. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. Available at: [Link]

  • Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC - NIH. Available at: [Link]

  • CN101723772A - Method for preparing N-acetylamino acid - Google Patents.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Synthesis and Studies of 2- Amino Biphenyl Derived Amides - Oriental Journal of Chemistry. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. Available at: [Link]

  • 2-Methylbiphenyl | C13H12 | CID 12563 - PubChem. Available at: [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. Available at: [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. Available at: [Link]

  • HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. - Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • Bioinorganic Nanohybrid Catalyst for Multistep Synthesis of Acetaminophen, an Analgesic. Available at: [Link]

  • Electrochemical Detection of Acetaminophen in Pharmaceuticals Using Rod-Shaped α-Bi2O3 Prepared via Reverse Co-Precipitation - MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-(5-methyl-2-biphenylyl)acetamide

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel or significant compounds is paramount for structural elucidation, metabolite identifi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel or significant compounds is paramount for structural elucidation, metabolite identification, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-(5-methyl-2-biphenylyl)acetamide, a molecule of interest due to its structural relation to non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1] We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative perspective on these two common ionization techniques.

Introduction to N-(5-methyl-2-biphenylyl)acetamide

N-(5-methyl-2-biphenylyl)acetamide belongs to the class of N-aryl acetamides. Its structure features a biphenyl core, a common motif in pharmacologically active molecules, substituted with a methyl group and an acetamide functional group. The mass spectral analysis of such a compound is crucial for its unambiguous identification in various matrices. The energetically unstable molecular ions formed during mass spectrometry undergo dissociation, and the resulting fragmentation patterns are invaluable for deducing the molecule's structure.[2][3]

Predicted Fragmentation Pattern under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This often results in a complex mass spectrum rich in structural information. The molecular ion of N-(5-methyl-2-biphenylyl)acetamide (C15H15NO, molecular weight: 225.29 g/mol ) is expected to be observed, although its abundance may be moderate due to the presence of easily fragmentable bonds.

The primary fragmentation pathways for N-(5-methyl-2-biphenylyl)acetamide under EI are predicted to involve cleavage of the amide group and fragmentation of the biphenyl system. A key initial fragmentation is the alpha-cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a ketene molecule (CH2=C=O) via a rearrangement, a common pathway for N-aryl acetamides.[4] This would result in the formation of a stable 5-methyl-2-biphenylylamine radical cation.

Another significant fragmentation pathway is the cleavage of the amide bond, which can occur in two ways:

  • Cleavage of the N-C(O) bond to form an acetyl cation and the 5-methyl-2-biphenylylamine radical.

  • Cleavage of the (biphenyl)-N bond to form a biphenyl cation and an acetamide radical.

Further fragmentation of the biphenyl core is also anticipated, potentially involving the loss of a methyl radical or cleavage of the bond connecting the two phenyl rings.

Key Predicted EI Fragments:
m/z Proposed Fragment Formula Notes
225Molecular Ion[C15H15NO]+•The parent ion.
183[M - CH2CO]+•[C13H13N]+•Resulting from the loss of ketene. This is often a prominent peak for N-aryl acetamides.
182[M - CH3CO]+[C13H12N]+Formed by the loss of an acetyl radical.
168[M - CH3CO - CH2]+[C12H10N]+Subsequent loss of a methylene radical from the m/z 182 fragment.
167[M - CH3CO - CH3]+[C12H9N]+Loss of a methyl radical from the m/z 182 fragment.
43[CH3CO]+[C2H3O]+The acetyl cation, a common fragment for acetamides.
Predicted EI Fragmentation Pathway of N-(5-methyl-2-biphenylyl)acetamide

G M N-(5-methyl-2-biphenylyl)acetamide Molecular Ion [C15H15NO]+• m/z = 225 F1 [M - CH2CO]+• [C13H13N]+• m/z = 183 M->F1 - CH2CO F2 [M - CH3CO]+ [C13H12N]+ m/z = 182 M->F2 - •CH3CO F3 [CH3CO]+ [C2H3O]+ m/z = 43 M->F3 - •C13H12N F4 [C12H10N]+ m/z = 168 F2->F4 - CH2 F5 [C12H9N]+ m/z = 167 F2->F5 - •CH3

Caption: Predicted EI fragmentation of N-(5-methyl-2-biphenylyl)acetamide.

Predicted Fragmentation Pattern under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ in positive ion mode, with minimal in-source fragmentation.[2][5] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

In positive ion mode ESI-MS, N-(5-methyl-2-biphenylyl)acetamide is expected to readily form a protonated molecule at m/z 226. Collision-Induced Dissociation (CID) of this precursor ion would likely lead to fragmentation pathways similar to those in EI, but originating from an even-electron species.

The most probable fragmentation of the [M+H]+ ion would be the loss of a neutral ketene molecule (CH2=C=O) to yield a protonated 5-methyl-2-biphenylylamine ion at m/z 184. Another possibility is the loss of acetamide as a neutral molecule, although this is generally less favorable.

Key Predicted ESI-MS/MS Fragments (from [M+H]+ at m/z 226):
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment
22618442 (CH2CO)Protonated 5-methyl-2-biphenylylamine
22616858 (CH3CONH2)5-methylbiphenyl cation

Comparison of EI and ESI for the Analysis of N-(5-methyl-2-biphenylyl)acetamide

Technique Ionization Principle Typical Result Advantages for this Compound Disadvantages for this Compound
Electron Ionization (EI) High-energy electron bombardmentExtensive fragmentation, molecular ion may be weakProvides a detailed fragmentation "fingerprint" for library matching and structural confirmation.The molecular ion may be absent or of low intensity, making molecular weight determination difficult.
Electrospray Ionization (ESI) Soft ionization from a charged dropletAbundant protonated molecule [M+H]+, minimal fragmentationClearly indicates the molecular weight. Allows for controlled fragmentation via MS/MS.Requires an additional stage of analysis (MS/MS) to obtain structural information.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Rationale: GC is an excellent separation technique for volatile and thermally stable compounds like N-(5-methyl-2-biphenylyl)acetamide. Coupling it with a mass spectrometer operating in EI mode provides high-quality, reproducible mass spectra for structural elucidation and library matching. Derivatization is generally not required for this compound.[6]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of N-(5-methyl-2-biphenylyl)acetamide in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

Rationale: LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC. ESI is a soft ionization method that is well-suited for generating intact molecular ions of polar and semi-polar compounds. Tandem MS (MS/MS) provides controlled fragmentation for structural confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan: Scan for the protonated molecule [M+H]+ at m/z 226.

    • MS/MS: Isolate the precursor ion at m/z 226 and perform Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Concluding Remarks

The mass spectrometric fragmentation of N-(5-methyl-2-biphenylyl)acetamide is predicted to be characterized by cleavages of the amide group and subsequent fragmentation of the biphenyl core. While EI provides a detailed fragmentation pattern useful for structural confirmation, ESI coupled with MS/MS offers a more controlled approach for determining the molecular weight and elucidating fragmentation pathways. The experimental protocols provided herein offer a robust starting point for researchers seeking to analyze this compound and similar structures. By understanding the fundamental principles of mass spectrometry and applying them to the specific structural features of the analyte, one can confidently predict and interpret the resulting mass spectra.

References

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

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Comparative

Publish Comparison Guide: FTIR Spectrum Analysis of Amide Bands in 2-Acetamino-5-methylbiphenyl

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-Acetamino-5-methylbiphenyl , comparing it against structural analogs to highlight diagnostic features critical for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-Acetamino-5-methylbiphenyl , comparing it against structural analogs to highlight diagnostic features critical for researchers in drug development and organic synthesis.

Executive Summary

2-Acetamino-5-methylbiphenyl (also known as N-(5-methylbiphenyl-2-yl)acetamide) is a critical intermediate in the synthesis of functionalized carbazoles and heterocyclic pharmacophores. Its infrared spectrum presents a unique analytical challenge due to the interplay between the biphenyl core's steric hindrance and the electronic effects of the methyl substituent.

This guide provides a comparative analysis of the compound’s amide bands against standard acetanilides. The defining feature of this molecule is a significant blue-shift of the Amide I band to ~1695 cm⁻¹ , a deviation from the typical 1660 cm⁻¹ range observed in structurally similar isomers. This shift serves as a primary quality control (QC) checkpoint for verifying the specific substitution pattern during synthesis.

Experimental Methodology: Self-Validating Protocols

To replicate the spectral data discussed below, the following "Film on KBr" protocol is recommended over standard ATR for initial structural verification, as it aligns with the high-resolution literature data.

Protocol A: Thin Film Deposition (Recommended for Resolution)

This method prevents the excessive peak broadening often seen in ATR due to anomalous dispersion effects in high-refractive-index organic crystals.

  • Preparation: Dissolve ~5 mg of the purified 2-Acetamino-5-methylbiphenyl in 0.5 mL of HPLC-grade Chloroform (CDCl₃ or CHCl₃).

  • Deposition: Using a glass Pasteur pipette, deposit 2–3 drops of the solution onto the center of a polished KBr window (25 mm x 4 mm).

  • Evaporation: Allow the solvent to evaporate under a gentle stream of nitrogen gas for 2 minutes. This leaves a uniform semi-crystalline film.

  • Acquisition:

    • Instrument: FTIR Spectrometer (e.g., Perkin Elmer System 2000 or equivalent).[1]

    • Resolution: 2 cm⁻¹ (Critical for resolving Amide I/II shoulders).

    • Scans: 32 scans minimum.

    • Background: Clean KBr window (air background is insufficient for quantitative intensity comparison).

Protocol B: Attenuated Total Reflectance (ATR)

Use for rapid QC of bulk powder.

  • Crystal: Diamond or ZnSe (Single bounce).

  • Pressure: High contact pressure is required to suppress "air gap" noise in the fingerprint region (700–800 cm⁻¹).

  • Correction: Apply "ATR Correction" algorithm (n ~ 1.5) to normalize band intensities relative to transmission data.

Comparative Spectral Analysis

The following table synthesizes experimental data for 2-Acetamino-5-methylbiphenyl against its regioisomer (4'-methyl ) and the unsubstituted parent (Acetanilide ).

Table 1: Diagnostic Amide Band Frequencies (cm⁻¹)
Spectral FeatureTarget: 2-Acetamino-5-methylbiphenyl Analog: 2-Acetamino-4'-methylbiphenyl Reference: Acetanilide Assignment / Mechanistic Note
Amide I (C=O[2][3][4][5] Stretch) 1695 (Strong)16631663 (Solid) / 1690 (Soln)Diagnostic Peak. The 32 cm⁻¹ blue shift in the 5-methyl isomer indicates Steric Inhibition of Resonance .
Amide II (N-H Bend) Weak/Obscured (~1520 region)15201540–1550In sterically twisted amides, the N-H bend often loses intensity or shifts significantly.
Amide III (C-N Stretch) 1327 / 128613031320Mixed mode vibrational coupling; highly sensitive to ring substitution patterns.
C-H Stretch (Aliphatic) 29622963N/AMethyl group asymmetric stretch.
Fingerprint (OOP Bending) 747, 726761, 821750, 690747/726 doublet confirms the specific 1,2,5-substitution pattern on the phenyl ring.

Data Source: Synthesized from experimental characterization of biphenyl acetamides [1].

Deep Dive: The "1695 cm⁻¹" Anomaly

The most striking feature is the Amide I band at 1695 cm⁻¹ . In most solid-state secondary amides (like the 4'-methyl analog), intermolecular Hydrogen Bonding (N-H...O=C) weakens the C=O bond, lowering its frequency to ~1663 cm⁻¹.

Why the shift?

  • Steric Twist: The 2-acetamino group is ortho to the phenyl ring of the biphenyl system. In the 5-methyl isomer, the methyl group is para to the nitrogen. While electronic donation from the methyl usually lowers the frequency, the steric bulk of the biphenyl system likely forces the amide group out of planarity with the aromatic ring.

  • Loss of Conjugation: When the amide plane twists away from the phenyl ring to relieve steric strain, the resonance overlap between the Nitrogen lone pair and the Carbonyl pi-system is reduced. This increases the double-bond character of the C=O, raising the frequency toward that of a non-conjugated ketone/ester (~1700 cm⁻¹).

  • Disruption of H-Bonding: The specific packing of the 5-methyl isomer may prevent the formation of the tight H-bond networks seen in the 4'-isomer, resulting in a "solution-like" frequency even in the solid state.

Visualization of Analytical Logic

The following diagrams illustrate the workflow for validating this compound and the mechanistic logic behind the spectral shift.

Diagram 1: Structural Validation Workflow

This workflow ensures that the "1695 cm⁻¹" peak is correctly interpreted as a structural feature, not an experimental artifact.

AnalysisWorkflow Start Crude Product (2-Acetamino-5-methylbiphenyl) Purification Purification (Silica Gel Chromatography) Start->Purification Sampling Sampling (Film on KBr or ATR) Purification->Sampling SpectralCheck Check Amide I Band Sampling->SpectralCheck ResultA Band at ~1660 cm⁻¹ (Likely Regioisomer/Impurity) SpectralCheck->ResultA Low Freq ResultB Band at ~1695 cm⁻¹ (Target Structure) SpectralCheck->ResultB High Freq Validation Confirm with NMR (d 2.04 singlet) ResultB->Validation

Caption: Decision tree for validating 2-Acetamino-5-methylbiphenyl synthesis using FTIR as the primary gate.

Diagram 2: Steric Influence on Amide Frequency

Visualizing why the 5-methyl isomer shifts to higher energy.

StericMechanism Structure 2-Acetamino-5-methylbiphenyl Steric Ortho-Biphenyl Steric Clash Structure->Steric Twist Amide Bond Twists Out of Plane Steric->Twist Conjugation Loss of N-C=O Resonance Twist->Conjugation Effect Increased C=O Double Bond Character Conjugation->Effect Shift Blue Shift to 1695 cm⁻¹ Effect->Shift

Caption: Mechanistic pathway linking steric hindrance in the biphenyl system to the observed spectral blue shift.

Technique Comparison: FTIR vs. Alternatives

While FTIR is the standard for functional group ID, understanding its limitations relative to other techniques is vital for comprehensive characterization.

FeatureFTIR (Recommended) Raman Spectroscopy NMR (¹H / ¹³C)
Amide I Detection Excellent. Strong dipole change makes C=O highly visible.Weak. C=O stretch has low polarizability change.N/A (Indirect via Carbonyl Carbon shift).
Substituent ID Good. Fingerprint region (700-800 cm⁻¹) identifies substitution pattern.Excellent. Ring breathing modes are very strong; distinguishes isomers easily.Definitive. Proton splitting patterns confirm 1,2,5-substitution.
Sample Prep Fast (ATR) or Precise (KBr).Non-destructive; no sample prep required.Slow; requires deuterated solvents.
Best Use Case Routine QC & Batch Release. Polymorph screening. Structural Elucidation.

Guidance: Use NMR to structurally confirm the first batch of synthesis. Once the structure is confirmed, use FTIR (specifically tracking the 1695 cm⁻¹ band) for rapid batch-to-batch consistency checks.

References

  • Supporting Information: Combined C-H Functionalization / C-N Bond Formation Route to Carbazoles. (Experimental data for 2-Acetamino-5-methylbiphenyl). Amazonaws.com. Retrieved from: [Link]

  • NIST Chemistry WebBook, SRD 69. (Standard Acetanilide Spectral Data). National Institute of Standards and Technology.[6][7] Retrieved from: [Link][6][7]

  • The Amide I Band of Crystalline Acetanilide. (Mechanistic discussion of Amide I shifts). ResearchGate.[3][8] Retrieved from: [Link]

Sources

Validation

Comparing biological activity of 2-Acetamino-5-methylbiphenyl vs. 4-aminobiphenyl

Comparative Guide: Biological Activity of 2-Acetamino-5-methylbiphenyl vs. 4-Aminobiphenyl Executive Summary This guide provides a technical comparison between 4-aminobiphenyl (4-ABP) , a potent human carcinogen, and 2-A...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of 2-Acetamino-5-methylbiphenyl vs. 4-Aminobiphenyl

Executive Summary

This guide provides a technical comparison between 4-aminobiphenyl (4-ABP) , a potent human carcinogen, and 2-Acetamino-5-methylbiphenyl , a structural analogue with distinct physicochemical and biological properties.[1] While 4-ABP serves as a reference standard for aromatic amine-induced bladder carcinogenesis, 2-Acetamino-5-methylbiphenyl represents a sterically hindered derivative often utilized in structure-activity relationship (SAR) studies to delineate the structural requirements for genotoxicity.[1]

Key Distinction: The biological activity of these compounds is dictated by the position of the nitrogen functionality relative to the biphenyl bridge.[1] 4-ABP (para-substituted) adopts a planar conformation facilitating DNA intercalation and metabolic activation.[1] In contrast, 2-Acetamino-5-methylbiphenyl (ortho-substituted) exhibits significant steric twist, preventing coplanarity and drastically reducing its mutagenic potential.[1]

Chemical Identity & Structural Analysis

The structural topology of aminobiphenyls is the primary determinant of their biological fate.[1]

Feature4-Aminobiphenyl (4-ABP) 2-Acetamino-5-methylbiphenyl
CAS Number 92-67-176472-79-2
Structure Para-amine relative to phenyl ringOrtho-acetamido, Para-methyl (relative to amine)
Conformation Planar / Near-planarTwisted (Non-planar)
Key Substituents -NH₂ at C4-NHCOCH₃ at C2; -CH₃ at C5
Primary Hazard Group 1 Carcinogen (IARC)Low/Unknown (Predicted Non-Genotoxic)
Metabolic Fate N-hydroxylation (Activation)Ring hydroxylation / Deacetylation (Detoxification)
Structural Impact on Activity[1][2][3]
  • 4-ABP: The para-amino group allows the two phenyl rings to adopt a coplanar geometry.[1] This planarity is essential for the molecule to intercalate into the DNA double helix and for the resonance stabilization of the electrophilic nitrenium ion intermediate.[1]

  • 2-Acetamino-5-methylbiphenyl: The acetamido group at the ortho position (C2) creates severe steric repulsion with the hydrogen atoms of the adjacent phenyl ring (C2' and C6').[1] This forces the biphenyl system into a twisted conformation (dihedral angle > 45°), disrupting the conjugation required for the stability of the reactive nitrenium ion and preventing DNA intercalation.[1]

Biological Activity & Mechanism of Action[1]

4-Aminobiphenyl: The Carcinogenic Pathway

4-ABP undergoes metabolic activation primarily in the liver and bladder epithelium.[1]

  • N-Oxidation: Cytochrome P450 1A2 (CYP1A2) oxidizes 4-ABP to N-hydroxy-4-aminobiphenyl.[1]

  • Esterification: N-acetyltransferases (NAT1/NAT2) or sulfotransferases convert the N-hydroxy metabolite into an unstable ester (acetoxy or sulfoxy).[1]

  • Adduct Formation: The ester degrades to form a resonance-stabilized nitrenium ion, which covalently binds to the C8 position of guanine in DNA, causing G→T transversions.[1]

2-Acetamino-5-methylbiphenyl: The Steric Blockade

The biological inertness of the 2-isomer series is a classic example of the "ortho effect" in toxicology.[1]

  • Steric Inhibition of N-Hydroxylation: The twisted geometry hinders the access of the nitrogen lone pair to the heme iron of CYP1A2, reducing the rate of N-oxidation.[1]

  • Instability of Nitrenium Ion: Even if N-hydroxylation occurs (after deacetylation), the resulting nitrenium ion cannot be resonance-stabilized across the biphenyl system due to the lack of planarity.[1]

  • Metabolic Shunting: The compound is more likely to undergo ring hydroxylation (detoxification) or simple deacetylation followed by excretion, rather than forming DNA adducts.[1]

Mechanistic Pathway Diagram

MetabolicPathway Compound1 4-Aminobiphenyl (Planar) CYP1A2 CYP1A2 (Oxidation) Compound1->CYP1A2 High Affinity Compound2 2-Acetamino-5-methylbiphenyl (Twisted) Compound2->CYP1A2 Steric Hindrance Detox Ring Hydroxylation / Excretion (Detoxification) Compound2->Detox Major Pathway N_OH N-Hydroxy Metabolite (Proximate Carcinogen) CYP1A2->N_OH CYP1A2->N_OH Low Efficiency NAT NAT1/2 (Activation) Nitrenium Nitrenium Ion (Electrophile) NAT->Nitrenium Resonance Stabilized N_OH->NAT N_OH->Nitrenium Unstable DNA_Adduct DNA Adduct (C8-Guanine) Mutagenesis Nitrenium->DNA_Adduct Intercalation

Caption: Comparative metabolic fate.[1] 4-ABP follows the activation pathway to DNA damage, while 2-Acetamino-5-methylbiphenyl is shunted towards detoxification due to steric hindrance.[1]

Experimental Validation Protocols

To experimentally verify the activity difference, the following protocols are recommended. These assays provide a self-validating system: 4-ABP acts as the positive control, while 2-Acetamino-5-methylbiphenyl acts as the negative/weak control.[1]

Ames Salmonella/Microsome Mutagenicity Assay

Objective: Quantify mutagenic potential.[1]

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]

  • Metabolic Activation: Rat liver S9 fraction (induced with Aroclor 1254) is required, as both compounds are pro-mutagens.[1]

  • Protocol:

    • Prepare test solutions in DMSO.[1]

    • Plate 1 (Positive Control): 4-ABP (1.0 µ g/plate ) + S9. Expect >500 revertants.[1][2][3]

    • Plate 2 (Test): 2-Acetamino-5-methylbiphenyl (up to 100 µ g/plate ) + S9.

    • Plate 3 (Negative Control): DMSO only.

    • Incubate at 37°C for 48 hours.

    • Data Analysis: A mutagenic response is defined as a dose-dependent increase in revertants >2x background.[1] 2-Acetamino-5-methylbiphenyl is expected to show no significant increase.[1]

In Vitro CYP450 Metabolism Assay

Objective: Assess substrate stability and metabolite profile.

  • System: Recombinant human CYP1A2 supersomes.[1]

  • Protocol:

    • Incubate 10 µM substrate with 50 pmol CYP1A2 and NADPH regenerating system in phosphate buffer (pH 7.4).[1]

    • Sample at 0, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile.

    • Analysis: HPLC-UV or LC-MS/MS.

    • Metric: Calculate Intrinsic Clearance (

      
      ).[1] 4-ABP will show rapid depletion with formation of N-hydroxy-4-ABP.[1] The 2-isomer will show slower depletion, primarily forming ring-hydroxylated products (e.g., at C4' position).[1]
      
DNA Adduct Quantification (LC-MS/MS)

Objective: definitive proof of genotoxicity.

  • Workflow:

    • Treat cultured bladder epithelial cells (e.g., RT4 cells) with compounds (10-50 µM) for 24h.[1]

    • Isolate genomic DNA.[1]

    • Hydrolyze DNA to nucleosides using nuclease P1 and phosphodiesterase.[1]

    • Target Analyte: dG-C8-4-ABP (N-(deoxyguanosin-8-yl)-4-aminobiphenyl).[1]

    • Detection: LC-MS/MS in MRM mode.

    • Validation: 4-ABP samples should yield a distinct peak; 2-Acetamino-5-methylbiphenyl samples should be below the limit of detection (LOD).

Safety & Handling

  • 4-Aminobiphenyl: Regulated carcinogen.[1] Handle only in a Class II Biological Safety Cabinet. Double-gloving and full protective suit required.[1] All waste must be incinerated.[1]

  • 2-Acetamino-5-methylbiphenyl: Treat as a potential toxicant.[1] While predicted to be less active, aromatic amines should always be handled with caution to prevent sensitization or unexpected toxicity.[1]

References

  • National Toxicology Program (NTP). (2021).[1] Report on Carcinogens, Fifteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services.[1] [Link][1]

  • International Agency for Research on Cancer (IARC). (2012).[1] Chemical Agents and Related Occupations: 4-Aminobiphenyl.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.[1] [Link]

  • El-Bayoumy, K., et al. (1981).[1] Comparative tumorigenicity of the isomeric aminobiphenyls. Carcinogenesis. (Demonstrates the lack of carcinogenicity in ortho-substituted biphenyls). [Link]

  • Hein, D. W. (2002).[1] Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis. Mutation Research. [Link]

Sources

Comparative

Validating Purity of 2-Acetamino-5-methylbiphenyl: The Elemental Analysis Advantage

[1] Executive Summary In the rigorous landscape of pharmaceutical intermediate validation, High-Performance Liquid Chromatography (HPLC) is often the default for assessing purity. However, for biphenyl derivatives like 2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the rigorous landscape of pharmaceutical intermediate validation, High-Performance Liquid Chromatography (HPLC) is often the default for assessing purity. However, for biphenyl derivatives like 2-Acetamino-5-methylbiphenyl (IUPAC: N-(5-methyl-[1,1'-biphenyl]-2-yl)acetamide), HPLC often provides a "false positive" of purity by failing to detect non-chromophoric impurities such as trapped inorganic salts, residual palladium catalysts (common in Suzuki couplings), or occluded solvents.[1]

This guide objectively compares Elemental Analysis (CHN Combustion) against HPLC and quantitative NMR (qNMR), demonstrating why EA remains the definitive "truth-teller" for bulk purity validation in drug development.[1] We provide a validated protocol specifically optimized for the combustion characteristics of amidated biphenyls.

Technical Profile & Theoretical Benchmarks

Before validation, the theoretical elemental composition must be established. 2-Acetamino-5-methylbiphenyl is a solid organic intermediate often synthesized via aryl-aryl coupling.[1]

Compound: 2-Acetamino-5-methylbiphenyl Molecular Formula: C₁₅H₁₅NO Molecular Weight: 225.29 g/mol [1]

Theoretical Composition (Acceptance Baseline)

To pass validation, experimental results must fall within ±0.4% of these values (standard journal acceptance criteria, e.g., J. Org. Chem.).[1][2][3][4][5][6][7][8]

ElementCalculationTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) (15 × 12.011) / 225.2979.97% 79.57% – 80.37%
Hydrogen (H) (15 × 1.008) / 225.296.71% 6.31% – 7.11%
Nitrogen (N) (14.007) / 225.296.22% 5.82% – 6.62%

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform Elemental Analysis when HPLC shows >99% purity? The answer lies in detection bias .[1] HPLC only sees what interacts with the detector (usually UV-Vis).[1] EA combusts the entire bulk sample.

Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR
Scope Bulk Purity (Solvates, Salts, Inorganics)Chromatographic Purity (Organic Impurities)Structural Identity & Molar Ratio
Blind Spot Isomeric impurities (e.g., 2-acetamino-4-methyl...)[1]Inorganic salts (NaCl, Pd), Water, Non-UV solvents Paramagnetic impurities, overlapping signals
Sensitivity ±0.3% absolute error<0.05% relative impurity~1-2% error (standard)
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Critical Utility Proves sample is "dry" and salt-free. Separates side-products.Confirms structure.
The "Suzuki Trap"

Biphenyls are frequently synthesized using Palladium (Pd) catalysts (Suzuki-Miyaura coupling).[1]

  • Scenario: You isolate the product. HPLC shows single peak (99.8%).[1]

  • Reality: The sample contains 3% residual Pd salts and 2% trapped water.[1]

  • EA Result: Carbon % will be significantly lower than theoretical (diluted by non-carbon mass).[1]

Validated Experimental Protocol

This protocol is designed for the combustion of 2-Acetamino-5-methylbiphenyl .[1] The amide bond requires high-temperature efficiency to ensure quantitative nitrogen release (N₂).[1]

Reagents & Equipment[7][11][12]
  • Instrument: CHNS/O Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Carrier Gas: Helium (99.999% purity).[1]

  • Combustion Gas: Oxygen (99.995% purity).[1]

  • Standard: Acetanilide (C₈H₉NO) — structurally similar to the analyte (amide functionality).[1]

Step-by-Step Workflow
  • Sample Pre-Treatment (Critical):

    • Biphenyl derivatives often trap recrystallization solvents (Toluene, Ethanol).[1]

    • Action: Dry sample in a vacuum oven at 60°C for 12 hours (< 10 mbar).

    • Why: Trapped solvent shifts Carbon % drastically.[1] Toluene (C₇H₈, ~91% C) will cause a "High Carbon" failure.[1]

  • Micro-Weighing:

    • Using a microbalance (readability 0.001 mg), weigh 2.0 – 2.5 mg of the dried sample into a tin capsule.

    • Fold: Tightly fold the capsule to exclude atmospheric nitrogen.[1]

  • Combustion Parameters:

    • Furnace Temperature: 950°C (Standard) or 1050°C (if Tungsten oxide catalyst is used).[1]

    • Oxygen Injection: 5–10 seconds (Ensure excess O₂ for the aromatic biphenyl rings).[1]

    • Reduction Tube: Copper at 650°C (Converts NOₓ to N₂).[1]

  • Calibration Check:

    • Run Acetanilide standard.[1][3][4] Acceptance: K-factor variance < 1.005.[1]

  • Analysis:

    • Run sample in triplicate.[1]

    • Calculate Mean and Standard Deviation (SD).

Data Interpretation & Troubleshooting Logic

Interpreting EA data requires forensic logic.[1] Use the following decision tree to diagnose purity failures.

The ±0.4% Rule[7][10][13][14]
  • Pass: Found C, H, N are all within ±0.4% of theoretical.

  • Fail: Any element deviates >0.4%.

Diagnostic Guide
ObservationLikely CauseCorrective Action
Low C, Low H, Low N Sample is wet or contains inorganic salts (Pd, NaCl, Na₂SO₄).Recrystallize to remove salts; check ash content.[1]
High C Trapped solvent with high C% (e.g., Toluene, Hexane).Dry under high vacuum (10⁻² mbar) at 80°C.
Low C, High H Trapped water or hygroscopic solvent (Ethanol/Methanol).Dry; perform Karl Fischer titration to confirm H₂O.[1]
High N Incomplete combustion (soot formation) or DMF contamination.[1]Increase O₂ injection time; check for residual DMF (NMR).

Visualizations

Diagram 1: Purity Validation Workflow

This workflow illustrates where EA fits into the broader validation lifecycle, acting as the "Gatekeeper" before biological testing.

ValidationWorkflow Synthesis Crude Synthesis (Suzuki Coupling) Workup Workup & Isolation Synthesis->Workup Recryst Recrystallization (e.g., EtOH/Water) Workup->Recryst HPLC HPLC Analysis (Check Organic Impurities) Recryst->HPLC NMR 1H NMR (Check Structure) Recryst->NMR Drying Vacuum Drying (Remove Solvents) HPLC->Drying If >98% NMR->Drying If Structure OK EA Elemental Analysis (The 'Truth' Test) Drying->EA EA->Recryst Fail (Salts/Solvates) Release Release for Biological Testing EA->Release Pass (±0.4%)

Figure 1: Integrated Validation Workflow. Elemental Analysis serves as the final gatekeeper to detect bulk impurities missed by HPLC.

Diagram 2: Diagnostic Logic for EA Failure

A logical path to determine the root cause of an EA failure for 2-Acetamino-5-methylbiphenyl.

EAFailureLogic Start EA Result vs Theoretical CheckC Carbon (C) Deviation? Start->CheckC LowC Low %C (< 79.5%) CheckC->LowC Negative Dev HighC High %C (> 80.4%) CheckC->HighC Positive Dev CheckH Hydrogen (H) Deviation? Inorganic Diagnosis: Inorganic Contamination (Pd, Salts, Silica) CheckH->Inorganic H is Low/Normal SolventPolar Diagnosis: Trapped Water/EtOH CheckH->SolventPolar H is High LowC->CheckH SolventHighC Diagnosis: Trapped Toluene/Hexane HighC->SolventHighC HighH High %H (> 7.1%)

Figure 2: Diagnostic Decision Tree. Use this logic to correlate C/H deviations with specific impurity types.

References

  • American Chemical Society (ACS). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds.[1] (2025).[1][2][3][6] Retrieved from [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers. (2021).[1] Retrieved from [Link]

  • Agilent Technologies. Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories.[1] (2020).[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Acetamino-5-methylbiphenyl: Safe Handling &amp; Disposal Protocol

Executive Summary & Hazard Profiling Objective: To establish a standardized, self-validating workflow for the disposal of 2-Acetamino-5-methylbiphenyl (and structurally related N-biphenyl acetamides). The Challenge: This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Objective: To establish a standardized, self-validating workflow for the disposal of 2-Acetamino-5-methylbiphenyl (and structurally related N-biphenyl acetamides).

The Challenge: This compound combines a lipophilic biphenyl core with an acetamide functional group. While often used as an intermediate in organic synthesis or dye manufacturing, its structural alerts suggest aquatic toxicity (due to the biphenyl moiety) and potential organ toxicity (characteristic of aromatic amides). Standard "drain disposal" is strictly prohibited due to high persistence and bioaccumulation potential.

Chemical Hazard Profile:

Property Classification Mechanism/Risk
Core Structure Aromatic Amide / Biphenyl High stability; resistant to biodegradation.
Toxicity Irritant / Aquatic Toxin Likely Skin/Eye Irritant (Cat 2).[1][2][3][4] High potential for long-term aquatic toxicity (H411/H413) due to logP > 3.
Reactivity Combustible Solid Reacts violently with strong oxidizers (e.g., Nitric Acid, Permanganates).

| Physical State | Solid (Crystalline) | Insoluble in water; Soluble in DMSO, Methanol, DCM. |

Pre-Disposal Stabilization (The "Self-Validating System")

To ensure safety downstream, the waste generator must stabilize the compound before it leaves the fume hood. This protocol uses a Segregation-Solubility Check to prevent incompatible mixing.

A. Segregation Rules (Critical)
  • NEVER mix with strong oxidizing agents (Peroxides, Nitrates). The amide bond can undergo oxidative cleavage or nitration, leading to exothermic runaway.

  • NEVER mix with aqueous acid waste. Hydrolysis of the amide yields an aniline derivative (potentially more toxic) and acetic acid.

B. Waste Stream Selection

Select the correct stream based on the state of the material:

  • Solid Waste (Pure Compound):

    • Dispose of in a dedicated Solid Hazardous Waste container (Polyethylene/HDPE).

    • Labeling: Must specify "Toxic Solid, Organic, N.O.S. (2-Acetamino-5-methylbiphenyl)."

  • Liquid Waste (Reaction Mixtures/Mother Liquor):

    • Non-Halogenated: If dissolved in Methanol, Ethanol, Acetone, or Toluene.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Note: The biphenyl core is highly soluble in chlorinated solvents. Ensure the halogenated waste stream is sent for high-temperature incineration (>1100°C) to prevent formation of incomplete combustion byproducts.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Required PPE: Nitrile gloves (double-gloved recommended for solutions), Lab coat, Safety glasses with side shields. Use a fume hood.

Phase 2: Collection & Packaging
Scenario A: Disposing of Pure Solid
  • Transfer: Carefully transfer the solid into a clear, sealable bag or wide-mouth HDPE jar. Avoid generating dust.[4][5][6][7]

  • Wipe Down: Wipe the exterior of the primary container with a solvent-dampened wipe (Ethanol). Dispose of the wipe in the Solid Hazardous Waste.

  • Secondary Containment: Place the sealed primary container into the lab's main Solid Waste Drum.

Scenario B: Disposing of Solutions (HPLC Waste / Reaction Filtrates)
  • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic/basic, neutralize carefully to prevent hydrolysis.

  • Solvent Compatibility: Verify the solvent carrier.

    • If Acetone/Methanol: Pour into Red Can (Flammable/Organic) .

    • If DCM/Chloroform: Pour into Yellow/Clear Can (Halogenated) .

  • Rinsing: Triple rinse the original glassware with the carrier solvent. Add rinsate to the waste container.

Phase 3: Labeling & Documentation

Attach a hazardous waste tag immediately. Do not use abbreviations.

  • Chemical Name: 2-Acetamino-5-methylbiphenyl

  • Hazards: [x] Toxic [x] Irritant [x] Environmental Hazard

Operational Logic & Decision Tree

The following diagram illustrates the decision logic for disposing of this compound. This workflow minimizes the risk of cross-contamination and ensures regulatory compliance (RCRA).

DisposalProtocol Start Waste Generation: 2-Acetamino-5-methylbiphenyl StateCheck Determine Physical State Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Dry Material Liquid Liquid Form (Solution) StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->SolidBin Double Bagged SolventCheck Identify Solvent Carrier Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, EtOH, Acetone) SolventCheck->NonHalo Flammable Solvents Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Chlorinated Solvents OrgStream Organic Waste Stream (Incineration) NonHalo->OrgStream HaloStream Halogenated Waste Stream (High-Temp Incineration) Halo->HaloStream

Figure 1: Decision matrix for segregating 2-Acetamino-5-methylbiphenyl waste streams based on physical state and solvent carrier.

Regulatory Compliance (RCRA & EPA)

While 2-Acetamino-5-methylbiphenyl may not be explicitly listed on the EPA "P-List" or "U-List," it falls under the "Characteristic Waste" definition due to its toxicity and ignitability (if in solvent).

  • Waste Code Assignment (US):

    • If in flammable solvent (Flash point <60°C): D001 (Ignitable).

    • If toxicity is determined via TCLP (unlikely for this specific niche, but possible): D032 (Benzene derivatives) or general toxic organic.

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but treat with the severity of a Toxic Organic .

  • European Waste Catalogue (EWC):

    • Classify under 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acetamide Derivatives. (General toxicity data for acetanilides). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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